(+-)-Methionine
説明
A preparation of methionine that includes a mixture of D-methionine and L-methionine isomers.
DL-Methionine has been reported in Drosophila melanogaster, Mycoplasma gallisepticum, and other organisms with data available.
A preparation of METHIONINE that includes a mixture of D-methionine and L-methionine isomers.
Structure
2D Structure
3D Structure
特性
IUPAC Name |
2-amino-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8) | |
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InChI Key |
FFEARJCKVFRZRR-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9020821 | |
| Record name | DL-Methionine | |
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Molecular Weight |
149.21 g/mol | |
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Physical Description |
Solid; [Merck Index] Colorless or white solid with a faint odor; [HSDB] White powder; [Sigma-Aldrich MSDS], Solid; [MP Biomedicals MSDS], Solid; [Merck Index] Colorless or white solid; [ICSC] White powder; [Sigma-Aldrich MSDS], Solid, COLOURLESS CRYSTALS OR WHITE POWDER., White crystalline platelets or powder; Characteristic aroma | |
| Record name | Methionine | |
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| Record name | Polymethionine | |
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| Record name | DL-METHIONINE | |
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Boiling Point |
300.00 to 301.00 °C. @ 760.00 mm Hg | |
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Solubility |
32.7 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 4.8, Soluble in water; Insoluble in ether, Soluble (in ethanol) | |
| Record name | Racemethionine | |
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Density |
Relative density (water = 1): 1.3 | |
| Record name | DL-METHIONINE | |
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Vapor Pressure |
0.00000052 [mmHg] | |
| Record name | Methionine | |
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CAS No. |
59-51-8, 33807-07-7, 26062-47-5, 348-67-4, 63-68-3 | |
| Record name | (±)-Methionine | |
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| Record name | Racemethionine [USAN:USP:NF] | |
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Melting Point |
281 °C | |
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L Methionine: Fundamental Aspects and Biological Significance
Introduction to L-Methionine as an Essential Amino Acid in Mammalian Biology
L-methionine is an aliphatic, sulfur-containing amino acid considered essential in humans and other mammals. mdpi.comwikipedia.orgnih.govnih.govresearchgate.net This classification signifies that mammals cannot synthesize L-methionine de novo and must obtain it through their diet. wikipedia.orgnih.govsamipubco.com Dietary sources rich in L-methionine include meat, eggs, and fish, with animal proteins generally containing higher amounts compared to plant proteins. healthline.com While most protein-containing foods contain some methionine, the quantity varies significantly. healthline.com For instance, approximately 8% of the amino acids in egg whites are sulfur-containing amino acids (methionine and cysteine), compared to about 5% in chicken and beef, and 4% in dairy products. healthline.com
Overview of L-Methionine's Central Role in Cellular Processes
L-methionine plays a central role in a variety of essential cellular processes in mammals. nih.govnih.govresearchgate.netahajournals.orgfrontiersin.orgnih.govontosight.aidsmz.de Its metabolic pathways are complex and include the methionine cycle, the transsulfuration pathway, and polyamine biosynthesis. nih.govmdpi.com
A primary function of L-methionine is its conversion to S-adenosylmethionine (SAM). wikipedia.orghealthline.comresearchgate.net This conversion is catalyzed by the enzyme methionine adenosyltransferase (MAT). nih.govmdpi.com SAM is the principal biological methyl donor in mammalian cells, crucial for numerous methylation reactions involving DNA, RNA, proteins, metabolites, and phospholipids. wikipedia.orghealthline.comresearchgate.netcambridge.org DNA methylation, for example, is a process regulated by SAM that plays a significant role in controlling gene expression. frontiersin.org
L-methionine is also involved in the synthesis of polyamines, such as spermidine (B129725) and spermine, which are critically involved in various molecular biology activities, including cell proliferation. frontiersin.orgnih.govnih.gov The synthesis of polyamines utilizes decarboxylated SAM. nih.gov
Furthermore, L-methionine is a precursor for the synthesis of cysteine through the transsulfuration pathway. nih.govhealthline.comresearchgate.netmdpi.com Cysteine, in turn, is a rate-limiting amino acid for the synthesis of glutathione (B108866), a major cellular antioxidant vital for protecting cells from oxidative stress. mdpi.comhealthline.comfrontiersin.orgcambridge.orgnih.gov L-methionine itself can also function as an antioxidant, scavenging reactive oxygen species (ROS) through reversible oxidation. nih.govnih.gov
Research findings illustrate the diverse impacts of L-methionine at the cellular level. Studies have shown that L-methionine can influence the expression of genes involved in metabolism and cell growth through mechanisms related to the methionine cycle and its effect on the epigenetic regulation of gene expression. ontosight.ai In the context of myocardial function, L-methionine has been reported to have a potent positive inotropic effect on the mammalian myocardium, modulating the calcium sensitivity of the myofilaments. ahajournals.org In vitro studies have also explored the protective effects of methionine against oxidative stress and mitochondrial dysfunction in models of neurodegenerative diseases. mdpi.com
The import of L-methionine into cells is a tightly regulated process facilitated by specific transport proteins embedded in the plasma membrane, including neutral and large neutral amino acid transporters. ontosight.ai This regulation is crucial for maintaining cellular homeostasis. ontosight.ai
Data regarding L-methionine's involvement in cellular processes can be observed in studies investigating metabolic pathways. For instance, the gastrointestinal tract is a significant site of sulfur amino acid metabolism in the body, metabolizing about 20% of dietary methionine intake, primarily through transmethylation to homocysteine and trans-sulfuration to cysteine. cambridge.org The gut accounts for approximately 25% of whole-body transmethylation and trans-sulfuration. cambridge.org
Interactive Data Table: Key Cellular Roles of L-Methionine
| Cellular Process | Key Role(s) | Related Pathways/Molecules |
| Protein Synthesis | Initiating amino acid in eukaryotic protein synthesis; building block. researchgate.net | Ribosomes, mRNA, tRNA |
| Methylation Reactions | Precursor to S-adenosylmethionine (SAM), the primary methyl donor. researchgate.net | Methionine Cycle, DNA, RNA, Proteins, Lipids |
| Polyamine Synthesis | Precursor to polyamines (spermidine, spermine) via decarboxylated SAM. nih.gov | Methionine Salvage Pathway |
| Antioxidant Defense | Precursor to glutathione; direct ROS scavenging. nih.govcambridge.org | Transsulfuration Pathway, Cysteine, Glutathione |
| Sulfur Metabolism | Source of sulfur for other sulfur-containing molecules. nih.govontosight.ai | Transsulfuration Pathway, Cysteine, Taurine |
| Gene Expression | Influences epigenetic regulation through DNA methylation. frontiersin.orgontosight.ai | Methionine Cycle, SAM, DNA |
| Myocardial Contraction | Modulates myofilament calcium sensitivity. ahajournals.org | Myofilaments, Calcium Ions |
| Cellular Homeostasis | Regulation of intracellular levels via transport. ontosight.ai | Amino Acid Transporters |
L Methionine Metabolic Pathways and Interconnections
The L-Methionine Cycle and S-Adenosyl-L-Methionine (SAM) Metabolism
The L-methionine cycle, also known as the activated methyl cycle or methionine cycle, is a cyclical series of reactions that begins with the conversion of methionine to SAM. This cycle is fundamental for the generation and utilization of methyl groups within the cell and for the regeneration of methionine from homocysteine.
S-Adenosyl-L-Methionine (SAM) as a Primary Methyl Donor
S-Adenosyl-L-methionine (SAM), often referred to as AdoMet, occupies a central position in cellular biochemistry as the principal methyl group donor. SAM participates in over 100 enzymatic methylation reactions catalyzed by methyltransferases. These reactions involve the transfer of a methyl group from the sulfonium (B1226848) center of SAM to various acceptor molecules, including nucleic acids (DNA and RNA), proteins (such as histones), lipids, phospholipids, and small molecules like neurotransmitters and hormones. This methyl group transfer is essential for a wide range of cellular functions, including the regulation of gene expression through DNA and histone methylation, protein function and signaling, and the synthesis of numerous vital biomolecules.
Methionine Adenosyltransferase (MAT) Activity and SAM Biosynthesis
The biosynthesis of SAM is the committed step of the methionine cycle and is catalyzed by the enzyme methionine adenosyltransferase (MAT). MAT catalyzes the reaction between L-methionine and adenosine (B11128) triphosphate (ATP) to form SAM, releasing inorganic triphosphate and pyrophosphate. This reaction is highly conserved across diverse organisms, underscoring its metabolic importance. While SAM is synthesized in virtually all mammalian cells, the liver is the primary site of SAM production, metabolizing approximately 50% of dietary methionine. The activity and regulation of MAT, including its different isoforms (e.g., MAT1A and MAT2A in mammals), are crucial for maintaining adequate cellular SAM levels to support methylation and other SAM-dependent pathways.
S-Adenosylhomocysteine (SAH) and S-Adenosylhomocysteine Hydrolase (SAHH) Dynamics
Following the donation of its methyl group in a methylation reaction, SAM is converted to S-adenosylhomocysteine (SAH), also known as AdoHcy. SAH is a byproduct of all SAM-dependent methyltransferase reactions and acts as a potent competitive inhibitor of these enzymes. The cellular concentration of SAH is tightly regulated by the enzyme S-adenosylhomocysteine hydrolase (SAHH), also called adenosylhomocysteinase. SAHH catalyzes the reversible hydrolysis of SAH into homocysteine and adenosine. Although the reaction is reversible, under physiological conditions, SAHH typically functions to hydrolyze SAH, thereby preventing its accumulation and the subsequent inhibition of methylation reactions. However, if homocysteine levels rise, the SAHH reaction can be driven in reverse, leading to an increase in SAH concentration and potential disruption of methylation processes.
Homocysteine Remethylation Pathways
Homocysteine, generated from the hydrolysis of SAH by SAHH, can follow one of two main metabolic routes: remethylation back to methionine or entry into the transsulfuration pathway. The remethylation of homocysteine to regenerate methionine is crucial for maintaining the methionine cycle and SAM production. This process occurs through two distinct pathways. The primary remethylation pathway in most tissues is catalyzed by methionine synthase (MS), a vitamin B12-dependent enzyme that transfers a methyl group from 5-methyltetrahydrofolate (a derivative of folate) to homocysteine, yielding methionine and tetrahydrofolate. An alternative remethylation pathway, predominantly found in the liver and kidney, is catalyzed by betaine-homocysteine methyltransferase (BHMT). This pathway utilizes betaine, derived from choline, as the methyl donor and is independent of folate and vitamin B12. The balance between these remethylation pathways and the transsulfuration pathway is critical for maintaining homocysteine homeostasis.
The Transsulfuration Pathway
The transsulfuration pathway provides an essential route for the irreversible catabolism of homocysteine, leading to the synthesis of cysteine and other sulfur-containing compounds. This pathway serves as the primary source of de novo cysteine synthesis in mammals and is linked to the production of important molecules like glutathione (B108866) and hydrogen sulfide (B99878).
Cystathionine (B15957) β-Synthase (CBS) Activity, Allosteric Activation, and Regulation
Cystathionine β-synthase (CBS) is the initial and rate-limiting enzyme of the transsulfuration pathway. CBS catalyzes the condensation of homocysteine with serine to form cystathionine. This reaction is irreversible and commits homocysteine to the synthesis of cysteine. CBS is a pyridoxal-5'-phosphate (PLP)-dependent enzyme, requiring vitamin B6 as a cofactor for its catalytic activity.
A key regulatory mechanism for mammalian CBS is allosteric activation by S-adenosyl-L-methionine (SAM). SAM binds to a regulatory domain located in the C-terminal region of the CBS enzyme. This binding induces a conformational change in the enzyme, leading to a significant increase in its catalytic activity, typically by 2.5 to 5-fold. The allosteric activation by SAM serves as a metabolic switch: when SAM levels are high (indicating sufficient methionine and methylation capacity), homocysteine is preferentially directed into the transsulfuration pathway via activated CBS for the synthesis of cysteine and downstream products like glutathione. Conversely, lower SAM levels reduce CBS activation, favoring homocysteine remethylation.
Beyond allosteric regulation by SAM, CBS activity is also influenced by other factors. Human CBS contains a heme cofactor that can act as a redox sensor; the oxidation of the heme group has been shown to activate the enzyme. Post-translational modifications and mutations in the CBS gene can affect enzyme stability, cofactor binding, and responsiveness to allosteric effectors, leading to altered CBS activity and potentially hyperhomocysteinemia. Signaling pathways, such as Akt/GSK3β and NF-κB, have also been implicated in the regulation of CBS activity and expression.
Cystathionine γ-Lyase (CSE) Activity and Transcriptional Regulation
Cystathionine γ-lyase (CSE), also known as CTH, is a key enzyme in the transsulfuration pathway, which converts L-methionine into cysteine. CSE catalyzes the final step of this pathway, cleaving cystathionine into cysteine, α-ketobutyrate, and ammonia. uniprot.org This pyridoxal-5'-phosphate (PLP)-dependent enzyme exhibits broad substrate specificity and can also convert two molecules of cysteine into lanthionine (B1674491) and hydrogen sulfide (H2S), or two molecules of homocysteine into homolanthionine (B15250324) and H2S, particularly under conditions of severe hyperhomocysteinemia. uniprot.org
The activity of CSE is subject to regulation. Inhibitors of CSE activity include propargylglycine, trifluoroalanine, and aminoethoxyvinylglycine (AVG). uniprot.orgguidetomalariapharmacology.orgguidetopharmacology.org The optimal pH for CSE activity with L,L-cystathionine as a substrate is reported to be 8.2. uniprot.org
Transcriptional regulation of the gene encoding CSE (CTH) can influence the levels of this enzyme and, consequently, the rate of the transsulfuration pathway and H2S production. While specific details on the transcriptional regulation of human CTH were not extensively detailed in the search results, studies in bacteria like Corynebacterium glutamicum indicate that enzymes in methionine biosynthesis pathways can be subject to repression by methionine and cysteine, suggesting potential regulatory mechanisms that could indirectly influence enzymes like cystathionine γ-lyase in other organisms. jmb.or.kr
Table 1: CSE Activity and Inhibition
| Substrate | Product(s) | Cofactor | Inhibitors | Optimal pH (with L,L-cystathionine) |
| L,L-Cystathionine | L-Cysteine, α-ketobutyrate, NH3 | PLP | Propargylglycine, Trifluoroalanine, AVG | 8.2 |
| L-Cysteine | Lanthionine, H2S | PLP | - | - |
| L-Homocysteine | Homolanthionine, H2S | PLP | - | - |
Biosynthesis of Cysteine, Glutathione, and Taurine
L-methionine plays a central role in the biosynthesis of other sulfur-containing compounds, including cysteine, glutathione, and taurine, primarily through the transsulfuration pathway. L-methionine is first converted to S-adenosylmethionine (SAM), the primary methyl donor in the cell. After donating its methyl group, SAM is hydrolyzed to S-adenosylhomocysteine (SAH). SAH is then hydrolyzed to homocysteine. wikipedia.org
Homocysteine is a pivotal intermediate. In the transsulfuration pathway, homocysteine combines with serine to form cystathionine, a reaction catalyzed by cystathionine β-synthase (CBS). wikipedia.org Cystathionine is then cleaved by cystathionine γ-lyase (CSE) to produce cysteine, α-ketobutyrate, and ammonia. uniprot.orgwikipedia.org This pathway is the primary route for cysteine biosynthesis from methionine in mammals.
Cysteine, in turn, is a precursor for glutathione, a tripeptide antioxidant. Glutathione is synthesized in two ATP-dependent steps catalyzed by glutamate–cysteine ligase (GCL) and glutathione synthetase (GSS). wikipedia.org
Cysteine can also be converted to taurine. This process involves the oxidation of cysteine to cysteine sulfinic acid, followed by decarboxylation to hypotaurine, and finally oxidation to taurine. Enzymes like cysteine dioxygenase (CDO) and sulfinoalanine decarboxylase are involved in this conversion. wikipedia.org Taurine is a conditionally essential amino acid with various physiological roles. fishersci.se
Table 2: Biosynthesis of Cysteine, Glutathione, and Taurine from L-Methionine
| Product | Precursor(s) | Key Pathway/Enzymes Involved |
| Cysteine | L-Methionine | Transsulfuration pathway (CBS, CSE) |
| Glutathione | Cysteine, Glutamate, Glycine | Glutamate–cysteine ligase, Glutathione synthetase |
| Taurine | Cysteine | Cysteine dioxygenase, Sulfinoalanine decarboxylase (via hypotaurine) |
Physiological Generation of Hydrogen Sulfide (H2S)
Hydrogen sulfide (H2S) is recognized as a gaseous signaling molecule with diverse physiological functions. wikipedia.org In mammals, a significant portion of endogenous H2S is generated from sulfur-containing amino acids, primarily cysteine, through the action of enzymes including cystathionine γ-lyase (CSE), cystathionine β-synthase (CBS), and 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST). CSE is a major contributor to H2S production, particularly from cysteine and homocysteine under certain conditions. uniprot.orghmdb.ca
While the transsulfuration pathway primarily produces cysteine from homocysteine via cystathionine, CSE's ability to directly produce H2S from cysteine or homocysteine highlights its role in H2S homeostasis. uniprot.org The physiological generation of H2S by CSE contributes to various processes, including the regulation of blood pressure. hmdb.ca
One-Carbon Metabolism Interplay with L-Methionine Derivatives
L-methionine stands at a critical intersection with one-carbon metabolism, primarily through its derivative S-adenosylmethionine (SAM). SAM is synthesized from L-methionine and ATP by methionine adenosyltransferase. wikipedia.org SAM serves as the principal methyl group donor for a vast array of methylation reactions, including the methylation of DNA, RNA, proteins, lipids, and small molecules.
Following the transfer of its methyl group, SAM is converted to S-adenosylhomocysteine (SAH). wikipedia.orgwikipedia.org SAH is a potent inhibitor of many methyltransferases. The hydrolysis of SAH to homocysteine and adenosine by S-adenosylhomocysteine hydrolase is crucial for maintaining a favorable SAM/SAH ratio, which is indicative of the cellular methylation capacity. wikipedia.org
Homocysteine is then at a metabolic branch point. It can either be remethylated back to methionine, primarily catalyzed by methionine synthase (which requires vitamin B12 and a methyl group from folate metabolism), or it can enter the transsulfuration pathway to produce cysteine, as discussed earlier. wikipedia.org This interplay between the methionine cycle (involving methionine, SAM, SAH, and homocysteine) and the folate cycle (providing one-carbon units for remethylation) underscores the central role of L-methionine in cellular methylation and one-carbon transfer reactions. portlandpress.com
Table 3: Key L-Methionine Derivatives in One-Carbon Metabolism
| Derivative | Formation | Role | Relationship to L-Methionine |
| S-Adenosylmethionine (SAM) | L-Methionine + ATP (Methionine adenosyltransferase) | Primary methyl group donor | Synthesized from L-Methionine |
| S-Adenosylhomocysteine (SAH) | SAM - Methyl group | Inhibitor of methyltransferases | Formed from SAM |
| Homocysteine | SAH hydrolysis (S-adenosylhomocysteine hydrolase) | Metabolic intermediate; can be remethylated to L-Methionine or enter transsulfuration | Formed from SAH |
L-Methionine Biosynthesis in Microbial and Plant Systems
Unlike humans, which require L-methionine as an essential amino acid, many microorganisms and plants can synthesize L-methionine de novo. The biosynthesis pathways share some common features but also exhibit variations between different organisms.
Fungal L-Methionine Biosynthesis Pathway Enzymes
In fungi, L-methionine biosynthesis typically starts from aspartate. A key intermediate is homoserine, which is O-acetylated by L-homoserine O-acetyltransferase (Met2p). mdpi.comresearchgate.net The acetylated homoserine then reacts with sulfide to form homocysteine, catalyzed by O-acetyl-L-homoserine sulfhydrylase (Met17p). mdpi.comresearchgate.net Alternatively, some fungi utilize a pathway involving cystathionine. In this route, homoserine O-acetyltransferase produces O-acetylhomoserine, which reacts with cysteine to form cystathionine, catalyzed by cystathionine γ-synthase (Str2p). mdpi.comresearchgate.net Cystathionine is then cleaved by cystathionine β-lyase (Str3p) to yield homocysteine, pyruvate, and ammonia. mdpi.comresearchgate.net
The final step in fungal methionine biosynthesis is the methylation of homocysteine to form L-methionine, catalyzed by methionine synthase (Met6p). mdpi.comresearchgate.net Fungal methionine synthases can be either cobalamin-dependent or cobalamin-independent. portlandpress.com
Table 4: Key Enzymes in Fungal L-Methionine Biosynthesis
| Enzyme | EC Number(s) | Reaction Catalyzed |
| L-homoserine O-acetyltransferase (Met2p) | EC 2.3.1.31 | O-acetylation of L-homoserine |
| O-acetyl-L-homoserine sulfhydrylase (Met17p) | EC 2.5.1.49, EC 2.5.1.47 | Formation of homocysteine from O-acetyl-L-homoserine and sulfide |
| Cystathionine γ-synthase (Str2p) | EC 2.5.1.48 | Formation of cystathionine from O-acetylhomoserine and cysteine |
| Cystathionine β-lyase (Str3p) | EC 4.4.1.8 | Cleavage of cystathionine to homocysteine, pyruvate, and ammonia |
| Methionine synthase (Met6p) | EC 2.1.1.13, EC 2.1.1.14 | Methylation of homocysteine to L-methionine |
Bacterial L-Methionine Biosynthesis Pathway Enzymes
Bacterial L-methionine biosynthesis also typically proceeds from aspartate through homoserine. Similar to fungi, bacteria can utilize O-acetylhomoserine or O-succinylhomoserine as activated intermediates that react with sulfide or cysteine to form homocysteine. Enzymes like homoserine O-succinyltransferase (MetA) and O-succinylhomoserine sulfhydrylase (MetY) are involved in the succinyl-dependent pathway. jmb.or.kr
The conversion of homocysteine to methionine is catalyzed by methionine synthase, which can be cobalamin-dependent (e.g., MetH) or cobalamin-independent (e.g., MetE). portlandpress.com The specific pathway and enzymes present can vary between different bacterial species. For instance, Lactobacillus paracasei utilizes a pathway involving serine acetyltransferase and O-acetylserine sulfhydrylase for cysteine biosynthesis, and enzymes like MetC and MalY for the conversion of cysteine to homocysteine. nih.gov
Regulation of methionine biosynthesis in bacteria is often complex and can involve repression of enzyme activity and gene expression by methionine and other sulfur-containing amino acids. jmb.or.kr
Table 5: Examples of Key Enzymes in Bacterial L-Methionine Biosynthesis
| Enzyme | Gene (Example in C. glutamicum) | Reaction Catalyzed | Regulation (Example in C. glutamicum) |
| Homoserine acetyltransferase | metX | Acylation of homoserine | Repressed by methionine and cysteine |
| O-Acetylhomoserine sulfhydrylase | metY | Formation of homocysteine from O-acetylhomoserine and sulfide | Inhibited and repressed by methionine |
| Cystathionine γ-synthase | metB | Formation of cystathionine from O-phosphohomoserine and cysteine | Repressed by methionine |
| Cystathionine β-lyase | metC | Cleavage of cystathionine to homocysteine, pyruvate, and ammonia | Repressed by methionine |
| Methionine synthase | metH, metE | Methylation of homocysteine to L-methionine | - |
L-Methionine Cellular Transport and Uptake Mechanisms
Characterization of L-Methionine Transporter Families
L-methionine transport is mediated by several families of solute carrier (SLC) transporters, which are integral membrane proteins facilitating the movement of diverse solutes across cell membranes. oup.comwikipedia.org These transporters exhibit varying affinities and specificities for L-methionine and can be found on both apical and basolateral membranes of cells, depending on the tissue and organism. researchgate.netnih.gov
Key transporter families involved in L-methionine transport include:
Neutral Amino Acid Transporters: Members of this family, such as ASCT1 (SLC1A4) and ASCT2 (SLC1A5), are known to transport neutral amino acids, including L-methionine. ontosight.aiontosight.airesearchgate.net ASCT2, for instance, is described as a Na+-dependent high-affinity apical transporter for methionine in some contexts. researchgate.net
Large Neutral Amino Acid Transporters: Transporters like LAT1 (SLC7A5) and LAT2 (SLC7A8), which function as exchangers, can transport large neutral amino acids, including L-methionine, often in exchange for other neutral amino acids. ontosight.ai SLC7A5 has been identified as a rate-limiting factor for methionine transport in the proliferation and differentiation of T cells. biorxiv.orglife-science-alliance.orgbiorxiv.org This transporter is typically associated with the heavy subunit 4F2hc (SLC3A2) to form a functional complex. nih.gov
Cationic Amino Acid Transporters: While primarily transporting cationic amino acids such as arginine and lysine (B10760008), some members of this family, like CAT1 (SLC7A1), can also transport L-methionine under specific conditions. ontosight.aiontosight.ai
System B⁰,⁺: This system, which can transport both neutral and cationic amino acids, has been implicated in L-methionine transport. physiology.orgphysiology.org B⁰AT1 (SLC6A19) is a Na+-dependent neutral amino acid transporter that transports L-methionine, among other neutral amino acids. guidetopharmacology.org
System L: This is a Na+-independent system that transports large neutral amino acids, including L-methionine, often via exchange mechanisms. physiology.orgphysiology.org
ATP-Binding Cassette (ABC) Transporters: In some organisms, such as Escherichia coli, ABC transporters like the MetNIQ system are involved in high-affinity L-methionine uptake, utilizing ATP hydrolysis as an energy source. asm.orgontosight.airesearchgate.netpnas.org This system consists of a periplasmic substrate-binding protein (MetQ), a permease (MetI), and an ATPase (MetN). researchgate.net
Research findings highlight the diversity of transporters involved and their varying kinetic properties. For example, studies in human diploid fibroblasts (WI38) identified two saturable transport systems for L-methionine with distinct kinetic parameters: System 1 with an apparent Km of 21.7 µM and System 2 with an apparent Km of 547 µM. nih.gov System 1 appeared to be Na+-independent, while System 2 was Na+-dependent. nih.gov
In Escherichia coli, two main systems for L-methionine uptake have been characterized: a high-affinity system (MetD/MetNIQ) with a Km of approximately 0.1 µM and a low-affinity system (MetP) with a Km ranging from 20 to 40 µM. researchgate.netnih.gov The MetD system preferentially transports L-methionine over D-methionine, although it can transport both. researchgate.net
The involvement of multiple transporters with different affinities allows cells to adapt to varying extracellular L-methionine concentrations, ensuring uptake even when levels are low (high-affinity systems) or handling larger influxes when levels are high (low-affinity systems).
Here is a summary of some characterized L-methionine transporters:
| Transporter Family/System | Mammalian Examples (SLC) | Mechanism | Affinity (where specified) | Notes |
| Neutral Amino Acid | ASCT1 (SLC1A4), ASCT2 (SLC1A5) | Facilitated Diffusion, Secondary Active (Na+-dependent) | High (ASCT2 in some contexts) | Involved in uptake in various tissues, including intestine. ontosight.aiontosight.airesearchgate.net |
| Large Neutral Amino Acid | LAT1 (SLC7A5), LAT2 (SLC7A8) | Secondary Active (Exchange) | - | Often associated with SLC3A2. SLC7A5 is critical in T cells. ontosight.aibiorxiv.orglife-science-alliance.orgbiorxiv.org |
| Cationic Amino Acid | CAT1 (SLC7A1) | Secondary Active | - | Can transport L-methionine under certain conditions. ontosight.aiontosight.ai |
| System B⁰,⁺ | B⁰AT1 (SLC6A19) | Secondary Active (Na+-dependent) | Low (B⁰AT1) | Involved in intestinal absorption. physiology.orgphysiology.orgguidetopharmacology.org |
| System L | - | Facilitated Diffusion (Exchange) | - | Na+-independent transport. physiology.orgphysiology.org |
| ABC Transporters | - | Primary Active (ATP-dependent) | High (MetNIQ in E. coli) | Found in bacteria and potentially other organisms. asm.orgontosight.airesearchgate.netpnas.org |
| SLC43 Family | SLC43A2 | Facilitated Diffusion | - | Essential for regulatory T cell survival in low IL-2 conditions. biorxiv.orglife-science-alliance.orgbiorxiv.org |
Regulatory Mechanisms Governing L-Methionine Import for Cellular Homeostasis
The regulation of L-methionine import is crucial for maintaining cellular homeostasis and supporting various metabolic pathways, including protein synthesis, methylation via S-adenosylmethionine (SAM), and antioxidant defense through glutathione synthesis. ontosight.aiontosight.aiontosight.ai Cells employ complex mechanisms to sense intracellular and extracellular methionine levels and adjust transporter activity and expression accordingly.
Regulatory mechanisms include:
Transcriptional Regulation: The expression of genes encoding L-methionine transporters can be modulated in response to changes in methionine availability or cellular demand. ontosight.ai For instance, in yeast, the expression of different methionine permease genes is regulated both positively and negatively depending on extracellular methionine concentrations, involving transcription activators like Stp1, Stp2, and Met4. embopress.org
Post-Translational Regulation: Methionine transporters can be regulated at the post-translational level through modifications such as phosphorylation or ubiquitination, which can affect their activity, localization, or stability. ontosight.aiembopress.org In yeast, ubiquitylation processes mediated by ubiquitin ligases like SCFMet30, SCFGrr1, and Rsp5 play a key role in remodeling methionine transport by affecting permease stability and the nuclear accumulation of transcription activators. embopress.org
Substrate Availability: The intracellular concentration of L-methionine can influence its own uptake rate. Low intracellular methionine levels can lead to increased import, while ample supplies can decrease uptake, demonstrating a feedback mechanism. researchgate.net Preloading cells with unlabeled L-methionine has been shown to increase the initial rate of uptake in human fibroblasts, suggesting potential exchange mechanisms or regulatory effects on transporter activity. nih.gov
Ionic Environment and pH: The activity of some L-methionine transporters is dependent on the presence of specific ions, such as sodium. nih.govphysiology.orgnih.gov Additionally, extracellular pH can influence L-methionine uptake, as observed in Caco-2 cells where lowering extracellular pH increased the uptake of both L- and D-methionine via specific transport systems. physiology.org
Signaling Pathways: Cellular signaling pathways, such as the mTORC1 pathway, play a role in sensing nutrient availability, including amino acids like methionine, and regulating cellular growth and metabolism. nih.gov While the direct link to L-methionine transporter regulation is complex, components like NPRL2, an inhibitor of mTORC1, have been shown to impact methionine homeostasis by affecting cobalamin availability, which is necessary for methionine synthesis. nih.gov
Specific Cellular Contexts: The regulation of L-methionine transport can be highly specific to cell type and physiological state. In regulatory T lymphocytes (Tregs), for example, the survival of these cells upon IL-2 withdrawal is critically dependent on methionine uptake mediated by the SLC43A2 transporter, which is regulated by Notch1 activity. biorxiv.orglife-science-alliance.orgbiorxiv.org This highlights how specific signaling pathways can control the activity of particular methionine transporters in a context-dependent manner to support cell survival.
Cellular and Molecular Functions of L Methionine and Its Derivatives
Role in Protein Synthesis and Translational Initiation Processes
The commencement of protein synthesis is a highly regulated process that universally relies on methionine. In eukaryotes and archaea, the initiator tRNA carries a standard methionine, while in bacteria and organelles like mitochondria, a modified form, N-formylmethionine, is utilized. atspace.orglibretexts.org This specialized initiator tRNA, known as tRNAi or tRNAfMet, recognizes the AUG start codon on messenger RNA (mRNA). atspace.orgnih.gov The presence of methionine on the initiator tRNA is crucial for the assembly of the ribosomal subunits and the formation of the initiation complex, which is the first step in translating the genetic code into a functional polypeptide chain. atspace.orgnih.gov
The selection of methionine as the initiating amino acid is a conserved feature across all domains of life, highlighting its fundamental importance in this process. nih.govtandfonline.com While the exact evolutionary reasons are still under investigation, it is suggested that the evolution of one-carbon metabolism, in which methionine's derivative S-adenosylmethionine (SAM) is a key player, may have played a role in this selection. nih.govtandfonline.com In bacteria, the formylation of the methionine on the initiator tRNA, a reaction that uses a formyl group from formyl-tetrahydrofolate, enhances the efficiency of binding to the initiation factor IF-2. atspace.org Following initiation, the initial methionine or formylmethionine is often cleaved from the nascent polypeptide chain by aminopeptidases. atspace.org
Methylation Reactions Beyond Nucleic Acids
L-methionine is the precursor to S-adenosylmethionine (SAM), the primary methyl group donor in the majority of biological methylation reactions. wikipedia.orgamsbio.com The enzyme methionine adenosyltransferase (MAT) catalyzes the synthesis of SAM from methionine and ATP. wikipedia.org SAM-dependent methyltransferases then facilitate the transfer of this methyl group to a vast array of substrates, including proteins, lipids, and small molecules, forming S-adenosyl-L-homocysteine (SAH) as a byproduct. proteopedia.orggbiosciences.comresearchgate.net These methylation events are critical for regulating cellular processes.
Post-translational methylation of proteins is a vital mechanism for regulating protein function, localization, and interaction. SAM-dependent methyltransferases catalyze the addition of methyl groups to specific amino acid residues, most commonly lysine (B10760008) and arginine, within a protein. nih.govnih.gov This modification can alter the protein's charge and hydrophobicity, thereby influencing its three-dimensional structure and its interactions with other molecules. Protein methylation is involved in a multitude of cellular processes, including signal transduction, gene regulation (e.g., histone methylation), and protein repair. gbiosciences.com
L-methionine, via SAM, plays a crucial role in the synthesis of certain phospholipids, which are essential components of cellular membranes. A key example is the conversion of phosphatidylethanolamine (PE) to phosphatidylcholine (PC), a major constituent of eukaryotic membranes. wikipedia.orgaginganddisease.org This conversion is catalyzed by the enzyme phosphatidylethanolamine N-methyltransferase (PEMT), which sequentially adds three methyl groups from SAM to PE. wikipedia.orgnih.gov The PEMT pathway is particularly active in the liver and is responsible for a significant portion of hepatic PC synthesis. wikipedia.orgaginganddisease.org This pathway is vital for maintaining membrane integrity and is involved in lipid metabolism and secretion of very-low-density lipoproteins (VLDL) from the liver. nih.gov
The metabolism of catecholamine neurotransmitters, such as dopamine, norepinephrine, and epinephrine, is regulated by methylation. The enzyme catechol-O-methyltransferase (COMT) utilizes SAM to transfer a methyl group to these neurotransmitters, leading to their inactivation. wikipedia.orgresearchgate.net This process is crucial for terminating neurotransmitter signaling in the synapse and maintaining proper neurological function. researchgate.netmedlineplus.gov Genetic variations in the COMT gene that alter its enzymatic activity have been linked to differences in cognitive function and susceptibility to certain psychiatric disorders. agengenomics.comnih.gov While L-methionine is not directly involved in the synthesis of serotonin, SAM-dependent methylation is involved in the metabolism of various biogenic amines.
Polyamine Synthesis (Spermine and Spermidine) and Cellular Processes
Polyamines, such as spermine and spermidine (B129725), are small, positively charged molecules that are essential for cell growth, proliferation, and differentiation. nih.govoup.com The synthesis of polyamines is intricately linked to L-methionine metabolism. The first and rate-limiting step in polyamine biosynthesis is the conversion of ornithine to putrescine, catalyzed by ornithine decarboxylase (ODC). nih.govresearchgate.net Subsequently, spermidine and spermine are synthesized through the addition of aminopropyl groups, which are derived from decarboxylated S-adenosylmethionine (dcSAM). nih.govresearchgate.net
The enzyme S-adenosylmethionine decarboxylase (AdoMetDC) catalyzes the conversion of SAM to dcSAM. nih.govportlandpress.com The aminopropyl groups from dcSAM are then transferred to putrescine to form spermidine, and to spermidine to form spermine, by spermidine synthase and spermine synthase, respectively. researchgate.netyoutube.com The regulation of AdoMetDC activity is a critical control point in polyamine biosynthesis. portlandpress.com Polyamines are involved in a wide range of cellular processes, including DNA stabilization, transcription, and translation. amsbio.com
Redox Regulation and Antioxidant Defense Systems
L-methionine plays a significant role in cellular redox homeostasis and antioxidant defense. It is a precursor for the synthesis of cysteine, which is a key component of the major intracellular antioxidant, glutathione (B108866) (GSH). researchgate.netwikipedia.org The transsulfuration pathway converts homocysteine, a product of SAM-dependent methylation reactions, into cysteine. researchgate.net Glutathione, a tripeptide composed of glutamate, cysteine, and glycine, directly quenches reactive oxygen species (ROS) and is a cofactor for several antioxidant enzymes. nih.gov The availability of methionine can therefore influence the capacity for glutathione synthesis. nih.govfao.org
Furthermore, methionine residues within proteins are themselves susceptible to oxidation by ROS, forming methionine sulfoxide (B87167). pnas.orgnih.gov This oxidation can alter protein structure and function. nih.govnih.gov However, cells possess a repair system consisting of methionine sulfoxide reductases (MsrA and MsrB), which catalyze the reduction of methionine sulfoxide back to methionine in a stereospecific manner. portlandpress.commdpi.com This enzymatic repair system not only restores protein function but also acts as a catalytic antioxidant system, scavenging ROS in the process. pnas.orgnih.gov
| Enzyme/Process | Role of L-Methionine/Derivative | Key Substrates/Products | Cellular Function |
| Protein Synthesis | Initiating amino acid | Methionyl-tRNAi, mRNA | Initiation of translation |
| Post-Translational Protein Methylation | Precursor to SAM (methyl donor) | SAM, Protein substrates | Regulation of protein function |
| Lipid Methylation (PEMT pathway) | Precursor to SAM (methyl donor) | Phosphatidylethanolamine, SAM | Phosphatidylcholine synthesis, membrane integrity |
| Neurotransmitter Metabolism (COMT) | Precursor to SAM (methyl donor) | Catecholamines (dopamine, norepinephrine), SAM | Inactivation of neurotransmitters |
| Polyamine Synthesis | Precursor to dcSAM (aminopropyl donor) | Ornithine, SAM, Putrescine | Synthesis of spermidine and spermine for cell growth |
| Glutathione Synthesis | Precursor to Cysteine (via transsulfuration) | Homocysteine, Cysteine | Production of the primary intracellular antioxidant |
| Methionine Sulfoxide Reduction | Reducible amino acid in proteins | Methionine sulfoxide, Thioredoxin | Repair of oxidized proteins, antioxidant defense |
Glutathione (GSH) Synthesis and Cellular Protection
L-methionine, an essential sulfur-containing amino acid, plays a critical role in cellular protection through its role as a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. caringsunshine.comnih.gov The transsulfuration pathway converts methionine to cysteine, which is the rate-limiting amino acid for the synthesis of the tripeptide glutathione (γ-L-glutamyl-L-cysteinylglycine). frontiersin.org Glutathione is integral to the detoxification of free radicals, peroxides, and xenobiotics, thereby shielding cells from oxidative damage. researchgate.net It is the most abundant cellular thiol, with concentrations ranging from 1 to 10 mM in many cell types. researchgate.net
The availability of methionine directly influences the intracellular levels of GSH. researchgate.net Studies have shown that methionine supplementation can increase hepatic and systemic GSH levels, enhancing the total antioxidant capacity. researchgate.net Conversely, methionine restriction leads to reduced GSH levels. researchgate.net This direct relationship underscores the importance of methionine in maintaining cellular redox balance and protecting against oxidative stress. nih.govki.se The protective effects of L-methionine against oxidative stress and mitochondrial dysfunction have been demonstrated in various in vitro models, where it helps to counteract the accumulation of reactive oxygen species (ROS). nih.govmdpi.com
The synthesis of glutathione from methionine-derived cysteine is a key mechanism for cellular defense. frontiersin.org This process is part of a broader metabolic network where methionine contributes to methylation reactions and the production of other crucial biomolecules. creative-proteomics.com By providing the necessary substrate for GSH synthesis, L-methionine indirectly supports the function of immune cells, which are particularly vulnerable to oxidative stress during immune responses. caringsunshine.com
Methionine Oxidation and Enzymatic Reduction Cycle
Methionine residues within proteins are particularly susceptible to oxidation by various reactive oxygen species (ROS), leading to the formation of methionine sulfoxide (MetO). nih.govnih.gov This oxidation can alter the structure and function of proteins. nih.govnih.gov The oxidation of the sulfur atom in methionine creates a chiral center, resulting in two diastereomers: methionine-S-sulfoxide (Met-S-SO) and methionine-R-sulfoxide (Met-R-SO). nih.govnih.gov While non-enzymatic oxidation typically produces a mixture of these forms, enzymatic oxidation can be stereospecific. nih.gov
A crucial aspect of cellular defense and regulation is the enzymatic reduction of methionine sulfoxide back to methionine, completing a cycle that can both repair oxidative damage and serve as a signaling mechanism. nih.govnih.gov This reversible oxidation-reduction of methionine residues is a key post-translational modification that allows cells to respond to oxidative stress and regulate protein function. researchgate.net The continuous cycle of methionine oxidation and enzymatic reduction can act as a ROS scavenging mechanism, preventing the oxidation of other vital biomolecules and mitigating the effects of oxidative stress. pnas.org
The reduction of MetO is catalyzed by a family of enzymes known as methionine sulfoxide reductases (Msrs). nih.govnih.gov This enzymatic system is thioredoxin-dependent and is found in nearly all aerobic organisms. nih.gov The ability to reverse methionine oxidation highlights its role not just as a form of damage, but as a dynamic regulatory process. researchgate.net
Methionine Sulfoxide Reductases (MsrA, MsrB) Function, Regulation, and Substrate Specificity
The methionine sulfoxide reductase (Msr) system is composed of two main enzyme families, MsrA and MsrB, which exhibit stereospecificity for the two diastereomers of methionine sulfoxide. nih.govportlandpress.com MsrA specifically reduces the S-form of methionine sulfoxide (Met-S-SO), while MsrB is specific for the R-form (Met-R-SO). portlandpress.comnih.gov These enzymes are critical for repairing oxidized proteins and are found in various cellular compartments, including the cytosol, mitochondria, and nucleus. portlandpress.commdpi.com
The catalytic activity of MsrA and MsrB can differ. For instance, in E. coli, MsrA has a much higher catalytic activity for reducing free methionine sulfoxide than MsrB. nih.gov In contrast, in S. aureus, MsrB exhibits significantly higher activity than MsrA. nih.gov In mammals, there is a single MsrA gene, but three MsrB genes (MsrB1, MsrB2, and MsrB3), which give rise to proteins targeted to different cellular locations. molbiolcell.org MsrB1 is found in the cytosol and nucleus and has the highest catalytic activity due to the presence of selenocysteine in its active site. molbiolcell.org MsrB2 is located in the mitochondria, and MsrB3 has forms targeted to both the endoplasmic reticulum and mitochondria. molbiolcell.org
Both MsrA and MsrB show a greater affinity for protein-bound methionine sulfoxide compared to the free form. drugbank.com The substrate specificity of MsrA is influenced by a hydrophobic pocket formed by specific amino acid residues that bind the ε-methyl group of methionine sulfoxide. drugbank.com The regulation of Msr gene expression and enzyme activity is crucial for cellular defense against oxidative stress.
Overexpression of MsrA has been shown to increase resistance to oxidative stress in several experimental models, while the absence of MsrA renders cells more sensitive to oxidative damage. nih.govmdpi.com For example, in S. cerevisiae, both MsrA and MsrB have been shown to protect against oxidative damage induced by toxic metals. mdpi.com In mammalian cells, overexpression of MsrA in human lens cells increased their resistance to hydrogen peroxide-induced stress. mdpi.com Conversely, silencing the MsrA gene led to increased sensitivity to oxidative treatment and a loss of cell viability. mdpi.com The presence of Msr enzymes in mitochondria is particularly important for cellular protection, as mitochondria are a major source of ROS. mdpi.com
The protective role of Msrs extends to various pathological conditions associated with oxidative stress, such as neurodegenerative diseases. mdpi.com MsrA-knockout mice have been found to be more vulnerable to the deleterious effects of oxidative stress. mdpi.com
Beyond its role in repairing oxidative damage, the reversible oxidation of methionine serves as a sophisticated mechanism for regulating protein function. nih.govnih.gov This process is analogous to other post-translational modifications like phosphorylation and acetylation, where the addition and removal of a chemical group alter a protein's activity. researchgate.net In this case, the oxidation of a methionine residue to methionine sulfoxide can act as a molecular switch, turning protein function "on" or "off." researchgate.net The subsequent reduction of the sulfoxide by Msrs reverses this effect, allowing for dynamic control of cellular processes. researchgate.net
While in many cases methionine oxidation leads to protein inactivation, there are instances where it results in the activation of a protein. researchgate.net For example, the function of the transcription factor HypT can be activated by the oxidation of its methionine residues. nih.gov Another well-studied example is the regulation of actin dynamics. The reversible oxidation of methionine residues in actin by enzymes of the Mical family and the subsequent reduction by MsrB1 controls the assembly and disassembly of the actin cytoskeleton. nih.gov
This regulatory mechanism highlights that methionine oxidation is not merely a random damaging event but can be a targeted and specific process involved in redox signaling and the control of protein function. nih.govnih.gov
Regulation of Cellular Proliferation and Cell Cycle Progression
L-methionine plays a significant role in the regulation of cellular proliferation and cell cycle progression, with distinct effects observed in cancerous versus non-cancerous cells. nih.gov Research has shown that L-methionine can inhibit the proliferation of various cancer cell lines, including breast, prostate, and pancreatic cancer cells. nih.govnih.gov This inhibitory effect is often associated with alterations in cell cycle progression. nih.govnih.gov
For instance, in breast (MCF-7) and prostate (LNCaP) cancer cells with wild-type p53, methionine treatment has been observed to cause an accumulation of cells in the G1 phase of the cell cycle. nih.gov In contrast, in cancer cells with mutated p53, such as DU-145 prostate cancer cells and SW480 colon cancer cells, methionine affects cell cycle progression at the S phase. nih.gov This suggests that the p53 status of a cell may influence the specific mechanism by which methionine exerts its anti-proliferative effects. nih.gov
Notably, these inhibitory effects on cell proliferation are selective for cancer cells, with non-tumorigenic breast, prostate, and colon-derived cells showing no significant inhibition. nih.gov The mechanisms underlying this regulation are complex and involve changes in the expression of genes involved in the G1/S transition of the cell cycle. nih.gov Methionine is also a precursor for the synthesis of polyamines like spermine and spermidine, which are essential for cell proliferation. nih.gov Furthermore, as a methyl group donor, methionine is involved in DNA and protein methylation, which are crucial for the regulation of gene expression and protein function. nih.gov
Immunomodulation and Immune System Responses
L-methionine and its metabolites have significant immunomodulatory effects, influencing both innate and adaptive immune responses. frontiersin.orgresearchgate.net As a precursor to glutathione, methionine plays an indirect but crucial role in protecting immune cells from oxidative stress generated during inflammatory responses. caringsunshine.com
Dietary supplementation with methionine has been shown to modulate immune functions in various animal models. frontiersin.orgscirp.org For example, adequate methionine levels can increase antibody titers and immunoglobulin levels, thereby enhancing humoral immunity. scirp.org In fish, methionine supplementation has been demonstrated to increase the proliferative response of IgM+ B cells and up-regulate the number of IgM-secreting cells, indicating a positive effect on the adaptive immune response. frontiersin.orgresearchgate.net
Methionine can also influence cellular immunity by promoting the proliferation of T lymphocytes. scirp.org Methionine deficiency has been linked to a reduced ability of T lymphocytes to proliferate. scirp.org Additionally, methionine contributes to the synthesis of polyamines, which are important for cell proliferation, including the proliferation of immune cells. frontiersin.org Through its role in methylation reactions, methionine can also affect gene expression in immune cells via epigenetic mechanisms. frontiersin.org
T-cell Activation and Development
L-methionine is a critical amino acid for the proper activation, proliferation, and differentiation of T-cells. Upon antigen recognition, T-cells undergo significant metabolic reprogramming to support their expansion and effector functions. A key part of this reprogramming is the increased uptake of methionine. nih.gov T-cell activation induces the expression of amino acid transporters, such as SLC7A5, which facilitate the import of extracellular methionine. nih.govelifesciences.org This influx is essential for two primary cellular processes: protein synthesis and methylation reactions. elifesciences.org
Once inside the cell, methionine is converted into S-adenosylmethionine (SAM), the universal methyl donor for numerous biochemical reactions. researchgate.net T-cell activation and differentiation are heavily dependent on epigenetic reprogramming, particularly the methylation of histones and DNA, which dictates gene expression patterns. nih.govresearchgate.net SAM provides the necessary methyl groups for methyltransferase enzymes that modify the chromatin structure. nih.gov For example, the differentiation of CD4+ T-cells involves changes in both activating histone marks, such as the trimethylation of histone H3 at lysine 4 (H3K4me3), and repressive marks like the trimethylation of histone H3 at lysine 27 (H3K27me3). nih.gov Sustaining the intracellular pool of SAM through methionine uptake is the rate-limiting step for these crucial methylation events that drive T-cell proliferation and differentiation. elifesciences.org
Research has shown that limiting the availability of extracellular methionine impairs T-cell function. Methionine restriction has been found to reduce the intracellular levels of SAM, leading to decreased H3K4me3 at the promoter regions of genes essential for the proliferation and cytokine production of T helper 17 (Th17) cells. researchgate.net This epigenetic alteration ultimately hinders the expansion of pathogenic Th17 cells. researchgate.net Similarly, the ability of CD4+ T-cells to produce Interferon-gamma (IFNγ) is dependent on the concentration of available methionine. nih.gov The concentration of methionine required for half-maximal effect (EC50) on key cellular processes highlights its importance; in activated CD4+ T-cells, the EC50 is 1.39 µM for protein synthesis, 2.94 µM for RNA synthesis, and 12.62 µM for DNA synthesis. nih.gov
Table 1: Effect of L-Methionine Availability on T-Cell Functions
| T-Cell Process | Role of L-Methionine/SAM | Impact of Methionine Restriction | Key Molecules Involved |
|---|---|---|---|
| Activation & Proliferation | Required for protein, RNA, and DNA synthesis. nih.gov | Inhibits proliferation and cell cycle progression. researchgate.netnih.gov | SLC7A5 (transporter), SAM, Methyltransferases nih.govelifesciences.org |
| Differentiation (e.g., Th17) | Provides methyl groups for histone methylation (e.g., H3K4me3) that regulates lineage-specific gene expression. nih.govresearchgate.net | Reduces Th17 cell proliferation and cytokine production. researchgate.net | Histone Methyltransferases, H3K4me3, H3K27me3 nih.govresearchgate.net |
| Cytokine Production (e.g., IFNγ) | Sustains the capacity for cytokine synthesis. nih.gov | Decreases the frequency of IFNγ-producing cells and the amount of IFNγ produced per cell. nih.gov | IFNγ nih.gov |
B cell Development and Immunoglobulin Production
L-methionine also plays a significant role in the development and function of B-cells, which are responsible for producing antibodies (immunoglobulins). Studies have demonstrated that methionine availability directly impacts B-cell populations and their capacity to secrete immunoglobulins. scielo.br
In broiler chickens, dietary methionine deficiency has been shown to negatively affect humoral immunity. scielo.br A lack of sufficient methionine leads to a reduction in the population of B lymphocytes in the cecal tonsil, a key gut-associated lymphoid tissue. This was observed through a decrease in the number of IgA+ B-cells and reduced expression of CD19, a critical B-cell surface marker. scielo.br Consequently, the production of several classes of immunoglobulins was significantly diminished. The concentrations of secretory IgA (sIgA), IgA, IgG, and IgM were all found to be lower in methionine-deficient subjects compared to controls. scielo.br
Conversely, research in rainbow trout has shown that L-methionine supplementation can enhance B-cell responses. In in-vitro studies using splenic leukocytes, adding L-methionine to the culture medium significantly increased the survival and proliferation of IgM+ B-cells, particularly in response to an antigen-like stimulation with TNP-LPS. researchgate.netnih.gov Furthermore, methionine supplementation led to an up-regulation in the number of IgM-secreting cells. researchgate.netfrontiersin.org These findings suggest that methionine not only supports B-cell viability and expansion but also boosts their primary function of antibody production. frontiersin.org
Table 2: Effect of Methionine Deficiency on Immunoglobulin Levels in Broiler Cecal Tonsil at 42 Days of Age
| Immunoglobulin | Effect of Methionine Deficiency | Significance |
|---|---|---|
| sIgA | Decreased | Negative impact on mucosal immunity scielo.br |
| IgA | Decreased | Reduced humoral immune function scielo.br |
| IgG | Decreased | Reduced systemic humoral immunity scielo.br |
| IgM | Decreased | Impaired primary antibody response scielo.br |
Regulation of Autophagy
L-methionine and its primary metabolite, S-adenosylmethionine (SAM), are key regulators of autophagy, a fundamental cellular process for degrading and recycling damaged organelles and proteins to maintain homeostasis. nih.govresearchgate.net While autophagy is induced by various forms of starvation, research in yeast has identified a specific type called non-nitrogen starvation (NNS)-induced autophagy, which is uniquely and potently inhibited by methionine. mdpi.com
The inhibitory effect of methionine on autophagy is mediated through the synthesis of SAM. mdpi.com Intracellular levels of SAM act as a signal of nutrient sufficiency. nih.gov When methionine is abundant, SAM levels are high, which leads to the inhibition of autophagy. nih.gov The mechanism involves the SAM-dependent methylation of the catalytic subunit of protein phosphatase 2A (PP2A). mdpi.com This methylation event activates PP2A, which then dephosphorylates downstream targets, ultimately suppressing the induction of autophagy. mdpi.com
Recent findings have further elucidated this pathway, identifying SAMTOR as a cellular sensor for SAM. nih.gov In the presence of high SAM levels, SAM binds to SAMTOR, preventing it from interacting with the GATOR1 complex. This leaves the mTORC1 signaling pathway, a master negative regulator of autophagy, in an active state, thereby inhibiting autophagy. nih.gov Conversely, when methionine and consequently SAM levels are low, SAMTOR binds to and inhibits GATOR1, leading to the suppression of mTORC1 activity and the induction of autophagy. nih.gov Therefore, the intracellular concentration of methionine, via SAM, serves as a critical metabolic switch that connects nutrient status to the regulation of the core autophagy machinery. researchgate.net
Epigenetic Regulation Mediated by L Methionine Metabolism
DNA Methylation Mechanisms and L-Methionine Availability
DNA methylation is a well-characterized epigenetic mechanism involving the addition of a methyl group to cytosine residues, predominantly within cytosine-guanine (CpG) dinucleotides elsevier.esbibliotekanauki.pl. These CpG sites are often clustered in gene promoter regions, forming CpG islands, where methylation can significantly impact gene transcription elsevier.esbibliotekanauki.pl.
DNA Methyltransferases (DNMTs) and SAM as the Methyl Donor
The process of DNA methylation is catalyzed by a family of enzymes known as DNA methyltransferases (DNMTs) elsevier.esbibliotekanauki.pl. These enzymes facilitate the transfer of a methyl group from SAM to the fifth carbon position of cytosine within CpG sites nih.govelsevier.esbibliotekanauki.plabcam.comcusabio.com. SAM is synthesized from L-methionine and adenosine (B11128) triphosphate (ATP) by methionine adenosyltransferase (MAT) nih.govhilarispublisher.comspandidos-publications.com. After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is a potent inhibitor of DNMTs nih.govelsevier.eshilarispublisher.com. The ratio of SAM to SAH is often considered a crucial indicator of cellular methylation capacity nih.govresearchgate.net.
Mammalian DNMTs include DNMT1, DNMT3A, and DNMT3B. DNMT1 is primarily responsible for maintaining existing methylation patterns during DNA replication, while DNMT3A and DNMT3B are involved in establishing de novo methylation patterns elsevier.esbibliotekanauki.plresearchgate.net. DNMT3L, although lacking catalytic activity itself, plays a role in facilitating the activity of DNMT3A and DNMT3B by enhancing their binding to SAM researchgate.net.
Consequences for Gene Expression Regulation
DNA methylation, particularly in promoter regions, is typically associated with gene repression elsevier.esbibliotekanauki.pl. This silencing can occur through direct mechanisms, such as preventing the binding of transcription factors that recognize unmethylated DNA sequences, or indirectly, by recruiting methyl-binding domain (MBD) proteins that compact chromatin structure, making it less accessible to the transcriptional machinery elsevier.es. Alterations in DNA methylation patterns, such as hypermethylation of tumor suppressor genes or hypomethylation of oncogenes, are frequently observed in various diseases, including cancer elsevier.esbibliotekanauki.pl. The availability of L-methionine, and consequently SAM, can influence these methylation patterns and contribute to the dysregulation of gene expression nih.govresearchgate.net.
Histone Modifications (Methylation, Acetylation, Phosphorylation)
In addition to DNA methylation, L-methionine metabolism also impacts histone modifications, which are post-translational modifications to histone proteins that affect chromatin structure and gene accessibility whatisepigenetics.comhilarispublisher.comnews-medical.netcusabio.com. Histone methylation, like DNA methylation, utilizes SAM as the methyl donor whatisepigenetics.comnews-medical.netmedcraveonline.com. Histone methyltransferases (HMTs) catalyze the transfer of methyl groups to specific lysine (B10760008) or arginine residues on histone tails whatisepigenetics.comnews-medical.netmedcraveonline.com. The location and degree of histone methylation can either activate or repress gene transcription whatisepigenetics.comnews-medical.net.
Other histone modifications, such as acetylation and phosphorylation, also play significant roles in epigenetic regulation whatisepigenetics.comnews-medical.netcusabio.commdpi.com. Histone acetylation, catalyzed by histone acetyltransferases (HATs), is generally associated with open chromatin and active transcription, while deacetylation by histone deacetylases (HDACs) leads to condensed chromatin and gene repression whatisepigenetics.comnews-medical.net. Histone phosphorylation is involved in processes like chromosome condensation, DNA repair, and transcriptional regulation whatisepigenetics.comnews-medical.netmedcraveonline.commdpi.com. While L-methionine's direct involvement is most prominent in methylation, the interplay between different histone modifications means that methionine availability can indirectly influence these processes as well. Studies have shown that methionine restriction can reduce specific histone methylation marks researchgate.netmdpi.com.
Role of Non-coding RNAs (miRNAs, lncRNAs) in L-Methionine-Related Epigenetics
Non-coding RNAs (ncRNAs), including microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), are increasingly recognized as key regulators of gene expression and interact with the epigenetic machinery hilarispublisher.comscbt.comnih.govmdpi.com. These ncRNAs can influence DNA methylation and histone modifications by modulating the expression or activity of DNMTs and HMTs nih.govmdpi.com.
Research indicates a complex interplay between SAM and ncRNAs. NcRNA expression can be regulated by epigenetic mechanisms, including DNA and RNA methylation and histone modifications, which are dependent on SAM availability mdpi.comresearchgate.net. Conversely, miRNAs and lncRNAs can affect the epigenetic landscape by regulating the enzymes involved in SAM synthesis and metabolism, as well as the methyltransferases themselves nih.govmdpi.comresearchgate.net. For example, some miRNAs have been shown to directly target DNMTs, influencing DNA methylation patterns nih.gov. LncRNAs can act as scaffolds for chromatin-modifying complexes or as sponges for miRNAs, further highlighting their intricate relationship with methionine-dependent epigenetic processes nih.govmdpi.comexplorationpub.com.
Nutritional Epigenomics and the Impact of L-Methionine Fluctuations
Nutritional epigenomics explores how dietary factors, such as the availability of specific nutrients, can influence epigenetic modifications and consequently gene expression and phenotype hilarispublisher.comresearchgate.netmedcraveonline.comcambridge.orgfrontiersin.org. L-methionine is a critical nutrient in this context because of its central role in the one-carbon metabolism pathway, which generates SAM nih.govcambridge.orgmdpi.comportlandpress.com.
Fluctuations in dietary L-methionine intake can directly impact the intracellular levels of SAM and SAH, thereby altering the SAM/SAH ratio and influencing the activity of methyltransferases nih.govresearchgate.netresearchgate.netmdpi.com. High dietary methionine intake might theoretically increase DNA methylation due to increased methyl group availability researchgate.netmdpi.com. However, the complex nature of the methionine cycle suggests that excess methionine could potentially impair DNA methylation by inhibiting the remethylation of homocysteine researchgate.net.
Studies have demonstrated that dietary methionine levels can affect global and locus-specific DNA methylation patterns and influence gene expression in various tissues nih.govresearchgate.netresearchgate.net. For instance, dietary methionine restriction has been shown to reduce histone H3K4 methylation at promoter regions of certain genes researchgate.net. These findings underscore the significant impact of L-methionine availability on epigenetic programming and its potential consequences for health and disease nih.govresearchgate.netmedcraveonline.comcambridge.orgfrontiersin.orgmdpi.comresearchgate.net.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| L-methionine | 6137 |
| S-adenosylmethionine (SAM) | 34755 |
Data Table Example (Illustrative - based on search result themes, specific numerical data not consistently available across sources for a single comparative table)
While specific quantitative data for a comprehensive comparative table across all sections and studies was not consistently available in the search results, the research highlights the qualitative impact of L-methionine and SAM on epigenetic marks. Below is an illustrative representation of the types of findings discussed:
| Epigenetic Mechanism | L-Methionine/SAM Availability | Observed Epigenetic Change | Potential Gene Expression Consequence | Source Theme |
| DNA Methylation | Increased SAM | Increased global or locus-specific methylation | Gene repression | nih.govresearchgate.netresearchgate.netmdpi.comacs.orgphysiology.org |
| DNA Methylation | Decreased SAM/Increased SAH | Decreased methylation | Gene activation | nih.govresearchgate.netresearchgate.netmdpi.comphysiology.org |
| Histone Methylation | Decreased Methionine | Reduced H3K4 methylation | Altered gene expression | researchgate.netmdpi.com |
| Non-coding RNA | SAM availability | Modulation of miRNA/lncRNA expression | Downstream epigenetic effects | mdpi.comresearchgate.net |
L Methionine in Pathophysiological Contexts and Disease Research
L-Methionine Restriction (MR) in Disease Models
Methionine restriction (MR), achieved through dietary limitations or pharmacological interventions, has been investigated in various disease models, primarily focusing on cancer. Preclinical studies have demonstrated that MR can effectively hinder cancer cell proliferation and enhance the effectiveness of standard treatments. mednexus.orgmednexus.org Animal models have shown notable tumor suppression and extended survival with MR, underscoring its therapeutic potential. mednexus.orgmednexus.org
Molecular and Cellular Mechanisms Underlying MR Effects
The effects of MR are mediated through several molecular and cellular mechanisms. MR disrupts critical cancer pathways by influencing epigenetic regulation, redox balance, and autophagy. mednexus.orgmednexus.org A decrease in methionine leads to a reduction in SAM levels, impacting methylation processes, including DNA and histone methylation. mdpi.comnih.gov This can alter gene expression profiles in cancer cells. mdpi.comnih.gov MR can also induce the integrated stress response (ISR), contributing to cellular homeostasis and physiological adaptation. nih.gov This response can be mediated through the activation of GCN2 kinase or a noncanonical PERK/NRF2 pathway, both of which can converge on the phosphorylation of eIF2α, affecting translational capacity and the synthesis of ATF4, a key regulator of the stress response. nih.gov Furthermore, MR can reduce sulfur-containing metabolite levels and influence redox balance, potentially by decreasing reactive oxygen species (ROS) production and altering glutathione (B108866) synthesis. mednexus.orgresearchgate.net
Therapeutic Potential of MR in Cancer
The observation that many cancer cells exhibit a heightened dependence on exogenous methionine, a phenomenon known as methionine auxotrophy or the Hoffman effect, has positioned MR as a promising nutritional strategy in cancer therapy. mdpi.comnih.govnih.gov
Inhibition of Cancer Cell Proliferation and Cell Cycle Arrest
MR effectively hinders cancer cell proliferation and triggers cell cycle arrest in various cancer cell lines and animal models. mednexus.orgmednexus.org Studies have shown that methionine depletion can lead to an increased proportion of cancer cells in the G1 phase and a decrease in the S and G2-M phases. mdpi.com This G1 phase arrest is primarily linked to the reduction in SAM levels induced by methionine deficiency. mdpi.com Alterations in SAM levels can activate signaling pathways, such as the p38 MAPK pathway, which triggers G1 phase cell cycle checkpoints. mdpi.com MR has also been shown to induce the accumulation of cyclin-dependent kinase inhibitors like p21 and p27, contributing to cell cycle inhibition. nih.govtandfonline.comresearchgate.net
Table 1: Effects of Methionine Restriction on Cell Cycle Inhibitors in Cancer Cells
| Cell Line (Species) | Methionine Condition | p21 Expression | p27 Expression | Reference |
| PC-3 (Human Prostate Cancer) | Methionine Restriction | Accumulated | Accumulated | nih.govtandfonline.com |
| LNCaP (Human Prostate Cancer) | Methionine Restriction | Increased | Increased | tandfonline.com |
| MCF10A (Human Breast Cancer) | Methionine-Restricted Cysteine-Depleted | Increased | Increased | researchgate.net |
| MDA-MB-231 (Human Breast Cancer) | Methionine-Restricted Cysteine-Depleted | Increased | Increased | researchgate.net |
| MCF10AT1 Tumor (Human Breast Cancer in Nude Mice) | Methionine Restriction Diet | Trend towards increase (human p21) | Decrease (human p27) | researchgate.net |
Sensitization of Tumor Cells to Chemotherapy and Radiotherapy
MR has demonstrated the ability to enhance the effectiveness of standard cancer treatments, including chemotherapy and radiotherapy. mednexus.orgmednexus.org Preclinical studies have revealed that MR can sensitize cancer cells to cytotoxic agents, leading to improved tumor control. mednexus.orgaicr.org For instance, methionine depletion has been shown to increase the antitumor activity of 5-fluorouracil (B62378) by modulating intratumoral folate metabolism. nih.gov Early-phase clinical trials are exploring MR in combination with established therapies, reporting positive preliminary results regarding safety and tolerability and investigating biomarkers for predicting patient responsiveness. mednexus.org
Methionine Auxotrophy and Dependency in Tumor Cells
A key aspect of the therapeutic potential of MR lies in the observation of methionine auxotrophy in many cancer types. mdpi.commednexus.orgnih.govnih.gov Unlike normal cells, which can synthesize sufficient methionine from homocysteine, many tumor cells exhibit a diminished capacity for this conversion, making them highly dependent on exogenous methionine for growth and survival. mdpi.comnih.govnih.gov This dependence is linked to altered metabolic flux through pathways connected to methionine. nih.gov The degree of methionine dependence can vary among different cancer cell types. mdpi.com This metabolic vulnerability provides a therapeutic window for targeting cancer cells through methionine restriction. mdpi.comnih.gov
Modulation of Anti-Tumor Immunity by MR
The impact of MR on anti-tumor immunity is a complex area of research with seemingly conflicting findings depending on the context. Some studies suggest that methionine is critical for the proliferation and activation of T cells, which are essential for anti-tumor immunity. nih.govbiorxiv.org Therefore, MR could potentially impair T cell-mediated anti-tumor responses, especially in immunocompetent settings or early cancer stages. nih.govbiorxiv.orgresearchgate.net Mechanistically, MR can alter the gut microbiota composition, reducing microbial production of hydrogen sulfide (B99878), which may impair T cell activation and enhance tumor growth. biorxiv.orgresearchgate.net
However, other research indicates that dietary methionine restriction can enhance anti-tumor immunity. nih.govbmj.com This can occur by increasing the number and cytotoxicity of tumor-infiltrating CD8+ T cells. bmj.com Mechanistically, SAM derived from methionine metabolism can promote N6-methyladenosine (m6A) methylation and translation of immune checkpoints like PD-L1 and VISTA in tumor cells. bmj.com Methionine deficiency can reduce cGAS methylation, enhancing its activity and promoting its dissociation from chromatin, thereby increasing anti-tumor immunity. nih.gov The ultimate effect of MR on tumor growth and therapeutic response may depend on the relative reliance of T cells versus cancer cells on methionine in the tumor microenvironment and the immune status and tumor stage of the patient. nih.gov
Table 2: Contrasting Effects of Methionine Restriction on Anti-Tumor Immunity
| Context | Observed Effect on Anti-Tumor Immunity | Proposed Mechanism | Reference |
| Immunocompetent settings, early cancer stages | Impaired anti-tumor immunity, exacerbated tumor growth | Reduced T cell activation, altered gut microbiota, decreased hydrogen sulfide production | nih.govbiorxiv.orgresearchgate.net |
| Various mouse models | Enhanced anti-tumor immunity, reduced tumor growth | Increased CD8+ T cell number and cytotoxicity, reduced m6A methylation of immune checkpoints (PD-L1, VISTA), enhanced cGAS activity | nih.govbmj.com |
MR and Longevity/Aging Research Across Species
Methionine restriction (MR), a dietary intervention involving the reduction of L-methionine intake, has been shown to extend lifespan and healthspan across a variety of species, including yeast, Drosophila, Caenorhabditis elegans, mice, and rats. nih.govpnas.orgfrontiersin.orgmdpi.comresearchgate.net For instance, studies in male Fischer 344 rats demonstrated that reducing dietary methionine from 0.86% to 0.17% resulted in a 30% increase in lifespan. nih.govresearchgate.net Similarly, an 80% restriction of methionine in Fischer 344 rats led to a 44% increase in maximum lifespan and a 43% lower body weight compared to controls. nih.gov In mice, a 65% MR diet also resulted in lifespan extension. nih.gov
The mechanisms underlying the longevity-promoting effects of MR are multifaceted and are thought to involve alterations in metabolic pathways, reduced oxidative stress, and the induction of autophagy. nih.govfrontiersin.org Methionine metabolism is linked to the synthesis of S-adenosylmethionine (SAM), a key methyl donor, and also plays a role in glutathione synthesis and polyamine metabolism. nih.gov MR can influence these pathways, leading to decreased oxidative stress by inhibiting reactive oxygen species production in mitochondria and inducing autophagy and hydrogen sulfide (H₂S) production. nih.gov Genetic models of methionine restriction, such as the expression of Methioninase in Drosophila, have also been shown to extend health- and lifespan, independent of dietary amino acid levels. pnas.org
MR in Metabolic Health and Disease Models (e.g., obesity, diabetes, metabolic syndrome)
Dietary methionine restriction has demonstrated beneficial effects on metabolic health in various disease models, including obesity, diabetes, and metabolic syndrome. nih.govmdpi.comnih.govnih.gov MR is known to reduce body weight, increase energy expenditure, and improve insulin (B600854) sensitivity in mice and humans. nih.govnih.gov Studies in New Zealand obese (NZO) mice, a model for polygenic obesity and type 2 diabetes, showed that dietary MR prevented the onset of hyperglycemia and improved glucose homeostasis despite hyperphagia. nih.gov This effect was associated with elevated plasma levels of fibroblast growth factor 21 (FGF21), increased insulin sensitivity, higher plasma adiponectin levels, and upregulated thermogenic genes. nih.gov
MR has also been shown to prevent the progression of hepatic steatosis in leptin-deficient mice and confer resistance to metabolic dysfunction in mice fed high-fat, low-methionine diets. nih.gov The metabolic benefits of MR may be partially mediated by increased energy expenditure, which has been observed in a sex-specific manner in mice, inducing the FGF21-uncoupling protein (UCP)-1 axis only in males. nih.gov While methionine is an agonist of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1), suppression of hepatic mTORC1 signaling has been shown not to be required for the metabolic effects of short-term methionine deprivation in mice. nih.gov
Interactive Table: Effects of Methionine Restriction on Metabolic Parameters in Rodent Models
| Model (Species) | Methionine Restriction Level | Key Metabolic Effects Observed | Associated Mechanisms |
| Fischer 344 Rats | 80% Restriction | Increased maximum lifespan, lower body weight | Reduced oxidative stress, induced autophagy, increased H₂S production |
| BALB/cJ × C57BL/6J F1 Mice | 65% Restriction | Lifespan extension, slower lens turbidity, altered T-cell subsets, lower serum insulin, glucose, IGF-1, and T4 levels | Reduced oxidative stress, induced autophagy, increased H₂S production |
| NZO Mice (Type 2 Diabetes Model) | Low levels (0.17% vs 0.86% in control diet) | Prevented hyperglycemia, improved glucose homeostasis, increased insulin sensitivity, higher plasma adiponectin, increased energy expenditure | Elevated plasma FGF21, upregulated thermogenic genes |
| Diet-Induced Obese Mice | Short-term deprivation | Reduced fat mass, restored normal body weight and glycemic control, increased energy expenditure | Sex-specific induction of FGF21-UCP1 axis (males) |
Dysregulation of L-Methionine Metabolism in Specific Diseases
Dysregulation of L-methionine metabolism, including alterations in the methionine cycle and transsulfuration pathways, is implicated in the pathogenesis and progression of various diseases.
Cancer Pathogenesis and Progression
Cancer cells often exhibit altered methionine metabolism and a heightened dependence on exogenous methionine, a phenomenon sometimes referred to as the "Hoffmann effect". nih.gov This metabolic reprogramming is considered a significant factor in cancer pathogenesis and development. nih.gov The methionine cycle is crucial for providing methyl groups for epigenetic modifications, such as DNA and histone methylation, which are frequently dysregulated in cancer. nih.govresearchgate.net
Enzymes involved in methionine metabolism, such as methionine adenosyltransferases (MATs), are often dysregulated in cancer. escholarship.org For example, in liver cancers, there is often a reduction in MAT1A expression and an induction of MAT2A and MAT2B, which contributes to tumorigenesis and provides growth and survival advantages to cancer cells. escholarship.org Abnormal methionine cycle activity has been observed in various cancers, including lung cancer, where it correlates with high MAT2A expression and transmethylation rates. mdpi.com Inhibiting MAT2A has shown potential in sensitizing chemotherapy-resistant cells, reducing migration and proliferation, and increasing apoptosis in non-small cell lung cancer. mdpi.com
Studies suggest that targeting dietary methionine could be a strategy to limit tumor cell growth and progression. researchgate.net Methionine restriction has been shown to exert antineoplastic effects in multiple types of tumors in animal models, including prostate, liver, breast, and colon cancers. pnas.org By limiting methionine availability, tumor cells, with their higher methionine demands, may be selectively vulnerable compared to normal cells. researchgate.net
Neurodegenerative Disorders (e.g., Alzheimer's Disease, Parkinson's Disease)
Dysregulation of methionine metabolism has been linked to neurodegenerative disorders, including Alzheimer's Disease (AD) and Parkinson's Disease (PD). mdpi.comresearchgate.netnih.govnih.gov Elevated levels of homocysteine, a metabolite of methionine, are associated with cognitive impairment, dementia, AD, and PD. nih.gov Impaired re-methylation of homocysteine back to methionine, often due to low availability of B vitamins (B6, B12, and folic acid), can lead to homocysteine accumulation. nih.gov
Research suggests that excessive methionine intake may contribute to AD-like pathological features. researchgate.netescholarship.org Chronic methionine administration has been shown to enhance neuroinflammation and decrease neurogenesis in the hippocampus, a region critical for memory and learning and affected in AD. researchgate.netnih.govescholarship.org Animal studies have demonstrated that excessive methionine intake can lead to hippocampal and cortical damage, increased expression of amyloid-beta precursor protein (APP) and beta-secretase 1 (BACE1), and AD-like symptoms in mice. researchgate.net High methionine has also been linked to increased neuronal degeneration and vascular dysfunction. escholarship.org
In the context of Parkinson's Disease, L-methionine has been investigated for its potential protective effects against oxidative stress and mitochondrial dysfunction, key factors in PD pathogenesis. mdpi.com Studies using an in vitro model of PD suggest that L-methionine may counteract injury and protect neurons from oxidative imbalance and mitochondrial dysfunction, potentially slowing disease progression. mdpi.com This protective effect may involve stimulating glutathione synthesis and the methionine sulfoxide (B87167) reductase system. mdpi.com
Hepatic Diseases (e.g., Non-Alcoholic Fatty Liver Disease, Steatohepatitis)
L-methionine metabolism plays a significant role in hepatic health, and its dysregulation is implicated in liver diseases such as Non-Alcoholic Fatty Liver Disease (NAFLD) and Non-Alcoholic Steatohepatitis (NASH). nih.govscielo.orgresearchgate.netelsevier.esalanrevista.org The liver is the primary site of methionine metabolism, where it is converted to SAM, a molecule crucial for various hepatic functions, including methylation and polyamine synthesis. elsevier.es
Methionine-choline-deficient diets are commonly used to induce experimental models of steatohepatitis, highlighting the importance of adequate methionine levels for liver health. nih.gov In these models, methionine deficiency contributes to hepatic injury, inflammation, and fibrosis. nih.gov Administering methionine has been shown to improve hepatic pathology, normalize hematocrit, improve weight, suppress abnormal enzyme activities, and improve blood and hepatic glutathione and SAM levels in these models. nih.gov
While methionine deficiency can be detrimental, the role of methionine in NAFLD/NASH is complex. Some research suggests that methionine supplementation might have protective effects against diet-induced NASH by modulating lipid metabolism, fibrosis, and inflammation. researchgate.net A study in rats showed that L-methionine supplementation attenuated high-fat fructose (B13574) diet-induced NASH, improving glycemic and lipid profiles, reducing steatosis, inflammation, and ballooning, and ameliorating lipogenesis and lipid peroxidation. researchgate.net This suggests a potential hepatoprotective effect of methionine in certain contexts of fatty liver disease. researchgate.netalanrevista.org
Cardiovascular Disease and Homocysteine Accumulation
Dysregulation of methionine metabolism, particularly leading to the accumulation of homocysteine (hyperhomocysteinemia), is a well-established risk factor for cardiovascular disease (CVD). nih.govuscjournal.commdpi.comviamedica.pl Homocysteine is an intermediate in the methionine cycle, formed from S-adenosylhomocysteine (SAH). nih.govmdpi.com Elevated plasma homocysteine levels are associated with an increased risk of coronary artery disease, stroke, and peripheral vascular disease. nih.govuscjournal.commdpi.com
Hyperhomocysteinemia can contribute to CVD through various mechanisms, including endothelial dysfunction, oxidative damage, inflammation, increased proliferation of vascular smooth muscle cells, and alterations in arterial wall structure. nih.govmdpi.com Studies have shown a strong correlation between elevated homocysteine levels and the severity of coronary artery disease. nih.gov
While methionine is the precursor to homocysteine, the relationship between dietary methionine intake and CVD risk is complex and subject to ongoing research. Excess dietary methionine has been shown to induce hyperhomocysteinemia and vascular pathology in animal models. viamedica.plnih.gov However, the effectiveness of lowering homocysteine levels through B vitamin supplementation (which aids in homocysteine re-methylation) in preventing cardiovascular events in humans has yielded mixed results in clinical trials. nih.gov This suggests that while homocysteine is a marker, its role in CVD pathogenesis is likely intertwined with other factors and the broader context of methionine metabolism.
Interactive Table: Role of Methionine Metabolism Dysregulation in Diseases
| Disease Category | Key Aspect of Dysregulation | Observed Effects/Associations | Relevant Metabolites/Enzymes |
| Cancer | Altered methionine metabolism, increased dependence on exogenous methionine | Enhanced cell growth and proliferation, dysregulated epigenetic modifications, resistance to therapy | Methionine adenosyltransferases (MAT1A, MAT2A, MAT2B), SAM, SAH |
| Neurodegenerative Disorders (AD, PD) | Elevated homocysteine levels, altered methionine intake effects | Cognitive impairment, neuroinflammation, decreased neurogenesis, neuronal damage, AD-like pathology | Homocysteine, SAM, B vitamins (cofactors) |
| Hepatic Diseases (NAFLD, NASH) | Methionine deficiency or altered metabolism | Hepatic injury, inflammation, fibrosis, altered lipid metabolism | Methionine, SAM, Glutathione |
| Cardiovascular Disease | Hyperhomocysteinemia | Endothelial dysfunction, oxidative stress, inflammation, vascular damage, increased risk of atherosclerosis, stroke | Homocysteine, SAH, Methionine, B vitamins (cofactors) |
Autoimmune and Inflammatory Conditions (e.g., Multiple Sclerosis)
Research suggests a link between methionine metabolism and the pathogenesis of autoimmune and inflammatory disorders, such as Multiple Sclerosis (MS). Immune cells, specifically T cells, which are crucial for responding to pathogens, cannot produce methionine endogenously and must obtain it from the diet. vai.orgcreative-proteomics.commultiplesclerosisnewstoday.compharmacytimes.com Studies have indicated that dietary methionine fuels the reprogramming of T cells during an immune response, promoting their replication and differentiation into specialized subtypes. vai.orgmultiplesclerosisnewstoday.compharmacytimes.com Some of these reprogrammed T cells contribute to inflammation. vai.orgmultiplesclerosisnewstoday.com
Another molecule, itaconate, has been studied for its effect on the immune system with implications for autoimmune disorders. Investigations into itaconate's mechanism revealed that it inhibits essential metabolic pathways, including methionine metabolism, in certain T cell subtypes (Th17 and Treg cells). eurekalert.org Itaconate inhibits methionine adenosyltransferase, an enzyme involved in methionine metabolism, leading to a change in the S-adenosyl-L-methionine (SAM)/S-adenosylhomocysteine (SAH) ratio. eurekalert.org This alteration in metabolites can indirectly affect gene expression patterns in these cells. eurekalert.org In cell cultures, itaconate inhibited the differentiation of Th17 cells, which are associated with autoimmune diseases, and promoted the differentiation of Treg cells, which can help ameliorate them. eurekalert.org
Microbial Pathogenesis and Virulence (e.g., Mycobacterium tuberculosis, Haemophilus influenzae)
Methionine plays a crucial role in the survival and virulence of various bacterial pathogens, including Mycobacterium tuberculosis and Haemophilus influenzae.
For Mycobacterium tuberculosis (Mtb), methionine is considered essential for its survival within the host. researchgate.netnih.gov Research has indicated that inhibiting the transsulfuration pathway, a methionine biosynthesis route, does not lead to methionine auxotrophy in Mtb, suggesting the presence of an alternative pathway. researchgate.net Studies have identified a direct sulfhydrylation pathway, regulated by the enzyme MetZ, as being indispensable for Mtb's survival, particularly at low pH levels encountered within macrophages. researchgate.netbiorxiv.org Genetic disruption of this pathway impaired Mtb's ability to survive inside macrophages and grow in animal models. researchgate.netnih.gov The absolute requirement for methionine and S-adenosylmethionine (SAM) for successful host infection and virulence in Mtb has been highlighted. nih.gov Inactivating methionine biosynthesis in Mtb has been shown to lead to rapid cell death, suggesting a potential target for new anti-tuberculosis therapies. nih.gov
In Haemophilus influenzae, mechanisms for repairing sulfoxide damage are increasingly recognized as vital for virulence. The periplasmic enzyme MsrAB, a peptide methionine sulfoxide reductase, is necessary for H. influenzae's resistance to reactive chlorine species, such as hypochlorite, and also influences the host immune response during infection. nih.govnih.govresearchgate.netfrontiersin.org MsrAB can repair oxidative damage to methionines in outer membrane and periplasmic proteins that are involved in nutrient acquisition and virulence. nih.govnih.govresearchgate.net This repair mechanism is linked to the maintenance of adhesins and essential metabolic processes, including NAD metabolism and the uptake of L-lactate, a key nutrient for H. influenzae during infection. nih.govnih.govresearchgate.net
S-Adenosyl-L-Methionine (SAM) Modulation in Disease Interventions
S-Adenosyl-L-Methionine (SAM), synthesized from methionine, is a critical molecule involved in numerous cellular processes, primarily as a methyl group donor. multiplesclerosisnewstoday.comnih.govnih.govcd-genomics.com Modulation of SAM levels and its metabolic cycle has been explored in the context of various diseases.
Role in Restoring Methylation Patterns
SAM is the primary methyl donor for DNA methylation, a key epigenetic modification that regulates gene activity. creative-proteomics.comnih.govcd-genomics.com DNA methyltransferases (DNMTs) utilize SAM to transfer a methyl group to cytosine bases in DNA, typically leading to gene repression. cd-genomics.com Disruptions in the SAM cycle and a low SAM/SAH ratio can lead to insufficient methylation, contributing to aberrant gene expression patterns observed in various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. creative-proteomics.comnih.gov
Restoring methylation patterns through modulating the SAM/SAH ratio has been investigated as a therapeutic strategy. creative-proteomics.com This can involve increasing SAM levels or promoting the remethylation of homocysteine back to methionine, which in turn supports SAM synthesis. creative-proteomics.com Dietary interventions, including supplementation with nutrients like folate and B vitamins that are involved in the methionine cycle, can influence the SAM/SAH ratio and methylation potential. creative-proteomics.com Studies have shown that SAM supplementation can restore AD-like features in models, suggesting its contribution to methylation patterns in neurodegenerative disorders. mdpi.com Furthermore, restoring SAM levels has been shown to impact cellular aging and senescence, potentially through promoting methylation processes and polyamine synthesis. researchgate.net
Mitigation of Oxidative Damage
SAM's role in mitigating oxidative damage is linked to its function as a precursor for glutathione (GSH), a major endogenous antioxidant. nih.govgraphyonline.comnih.gov The transsulfuration pathway, which requires SAM, is involved in the synthesis of cysteine, a key component of GSH. researchgate.netgraphyonline.com Therefore, SAM availability can influence GSH levels and the cell's capacity to counteract oxidative stress. graphyonline.comnih.gov
Oxidative stress is implicated in the pathogenesis of various conditions, including neurodegenerative diseases like Alzheimer's disease. nih.govmdpi.commdpi.com Studies have shown that SAM can protect cells against oxidative stress-induced injury. nih.gov In models of Alzheimer's disease, SAM administration increased endogenous glutathione levels and enhanced the activity of antioxidant enzymes, suggesting its potential as an antioxidant therapy. nih.gov SAM has also been shown to exert beneficial effects in liver diseases, partly by restoring hepatic GSH levels and attenuating oxidative damage. graphyonline.comnih.gov Research in animal models of brain and liver ischemia/reperfusion has indicated that SAM can inhibit lipid peroxidation and improve mitochondrial function, further supporting its role in mitigating oxidative stress. graphyonline.com Oxidative stress can also deplete SAM by inactivating enzymes involved in its synthesis, creating a cycle where oxidative damage impairs the very pathways that produce key antioxidants and methylation donors. mdpi.comtandfonline.com
Advanced Research Methodologies and Applications in L Methionine Studies
Proteomic Analysis and L-Methionine Research
Proteomic analysis, the large-scale study of proteins, is a powerful approach used to investigate the impact of L-methionine on cellular processes. By examining the entire set of proteins in a cell or tissue, researchers can identify changes in protein abundance, modifications, and interactions that occur in response to varying L-methionine levels. These studies help to elucidate the molecular mechanisms by which L-methionine exerts its biological effects.
Phosphoproteomics to Elucidate L-Methionine Effects on Protein Phosphorylation
Phosphoproteomics, a subfield of proteomics, specifically focuses on the study of protein phosphorylation, a critical post-translational modification that regulates protein activity and signaling pathways. Research utilizing phosphoproteomics has been employed to understand how L-methionine influences protein phosphorylation events. For instance, a comparative phosphoproteomics analysis investigated the effects of L-methionine on dairy cow mammary epithelial cells (DCMECs) cdnsciencepub.comcdnsciencepub.comresearchgate.net. The study aimed to identify differentially expressed phosphoproteins related to milk protein synthesis cdnsciencepub.comcdnsciencepub.com. Using two-dimensional gel electrophoresis (2-DE), researchers profiled the nuclear phosphoproteome of DCMECs treated with 0.6 mM L-methionine for 24 hours cdnsciencepub.comcdnsciencepub.com. This analysis revealed that L-methionine availability influences the levels of nuclear phosphorylated proteins in DCMECs, suggesting an impact on molecular mechanisms regulating lactation cdnsciencepub.comcdnsciencepub.com. Five up-regulated phosphoproteins identified in this study included Staphylococcal nuclease domain-containing protein 1 (SND1), Septin-6, Glycyl-tRNA synthetase (GARS), Twinfilin-1, and eukaryotic elongation factor1-beta (eEF1B) cdnsciencepub.comcdnsciencepub.com. These findings suggest that L-methionine affects signaling pathways, such as the Jak/Stat and mTOR pathways, through protein phosphorylation to regulate lactogenesis and milk protein synthesis cdnsciencepub.com.
Global Methionine Oxidation Analysis (SPROX) for Protein Folding Stability
Methionine residues in proteins are susceptible to oxidation, a modification that can impact protein structure, function, and stability pnas.orgresearchgate.netnih.gov. The Stability of Proteins from Rates of Oxidation (SPROX) is a proteomic methodology used to globally measure protein folding stabilities by using methionine oxidation as a probe pnas.orgnih.govnih.govresearchgate.netpnas.org. This approach is based on the principle that the oxidation rate of a methionine residue within a protein is dependent on its local structural environment; exposed methionines in unfolded regions oxidize faster than protected methionines in folded regions pnas.orgnih.govpnas.org. By coupling SPROX with techniques like multiplexed tandem mass tagging (TMT), high-resolution denaturation curves can be obtained, allowing for the measurement of localized folding free energies (ΔGfolding) on a proteome-wide scale pnas.org. SPROX has been applied to analyze the stability of individual intact proteins and examine proteome-wide alterations in denaturation patterns induced by ligand binding pnas.orgnih.govpnas.org. Studies using SPROX have provided evidence that oxidation rates of buried methionine residues are strongly influenced by the thermodynamic folding stability of proteins nih.govresearchgate.net.
Differential Protein Expression Profiling
Differential protein expression profiling involves comparing the protein levels between different biological samples to identify proteins whose abundance changes under specific conditions, such as in the presence or absence of L-methionine. This technique helps to pinpoint proteins that are up-regulated or down-regulated in response to L-methionine availability. For example, proteomic analysis has been used to identify differentially expressed proteins in DCMECs treated with L-methionine cdnsciencepub.comcdnsciencepub.com. In one study, 40 protein spots were found to be differentially expressed between methionine-treated and control groups, with 29 being up-regulated and 11 down-regulated cdnsciencepub.comcdnsciencepub.com. Differential gene expression analysis, often coupled with proteomic studies, also reveals changes in gene transcription that lead to altered protein levels. Studies in Komagataella phaffii (formerly Pichia pastoris) have shown that methionine affects the expression of approximately 3% of transcribed protein-coding genes, with 75 genes showing increased expression and 67 showing decreased expression in methionine-containing medium mdpi.com. Similarly, transcriptomic analysis in broiler chickens revealed differentially expressed genes in response to L-methionine supplementation in various tissues like whole blood, ileum, and liver nih.gov.
Identification of L-Methionine-Induced Protein Changes
Identifying specific protein changes induced by L-methionine is crucial for understanding its cellular functions. This involves not only detecting changes in protein abundance but also identifying post-translational modifications and altered protein-protein interactions. Mass spectrometry-based techniques, such as LC-MS/MS, are commonly used for the identification and quantification of proteins and their modifications jmb.or.krmtoz-biolabs.comresearchgate.net. Studies have utilized LC/MS/MS analyses to identify proteins changed by the addition of S-adenosyl-L-methionine (SAM), a key metabolite of L-methionine, in organisms like Streptomyces coelicolor jmb.or.kr. In cancer cell lines, treatment with L-methionine has been shown to cause significant changes in the expression of hundreds of genes, leading to corresponding alterations in protein levels nih.gov. For instance, in LNCaP cells, L-methionine treatment resulted in the up-regulation of 325 genes and down-regulation of 517 genes, while in MCF-7 cells, 86 genes were up-regulated and 135 genes were down-regulated nih.gov. Overlapping gene signature analysis between these cell lines identified 98 genes modified in the same direction by L-methionine treatment, suggesting common protein targets nih.gov.
Metabolic Flux Analysis (MFA) and L-Methionine Pathways
Metabolic Flux Analysis (MFA) is a systems biology approach used to quantify the rates of reactions within a metabolic network medchemexpress.comnih.govmdpi.com. By providing insights into the flow of metabolites through different pathways, MFA helps to understand how L-methionine is synthesized, metabolized, and how it influences the fluxes of other interconnected pathways.
Stable Isotope Tracing Techniques (e.g., ¹³C-L-Methionine)
Stable isotope tracing techniques, particularly using ¹³C-labeled compounds like ¹³C-L-methionine, are fundamental to MFA medchemexpress.comnih.govmdpi.comresearchgate.netcymitquimica.commedchemexpress.comaiche.orglgcstandards.comisotope.comisotope.com. In these experiments, cells or organisms are fed with a nutrient where specific atoms have been replaced by their stable isotopes (e.g., ¹²C replaced by ¹³C) medchemexpress.comnih.gov. By tracking the distribution of the isotope label in downstream metabolites using techniques like mass spectrometry (GC-MS or LC-MS), researchers can infer the rates of metabolic reactions medchemexpress.comnih.govmdpi.com.
¹³C-MFA has been applied to study L-methionine metabolism and its impact on other pathways in various organisms. For example, ¹³C-MFA has been used to investigate metabolic flux distributions in Saccharomyces cerevisiae strains engineered for S-adenosyl-L-methionine (SAM) production researchgate.netaiche.org. These studies revealed that higher SAM production in certain strains was associated with increased metabolic flux levels in the tricarboxylic acid (TCA) cycle, suggesting enhanced ATP regeneration contributes to high SAM production researchgate.netaiche.org.
Stable isotope tracing with ¹³C-methionine can also be used to quantify methionine metabolic fluxes in mammalian cells, accounting for the exchange between intracellular and media methionine pools nih.gov. This approach provides analytical expressions for fluxes through pathways like the propylamine (B44156) transfer and transmethylation cycles based on experimental measurements nih.gov.
Table 1: Differentially Expressed Genes in Cancer Cell Lines Treated with L-Methionine
| Cell Line | Total Genes Probed | Significantly Changed Genes | Up-regulated Genes | Down-regulated Genes |
| LNCaP | 15,814 | 842 | 325 | 517 |
| MCF-7 | - | 221 | 86 | 135 |
Data compiled from research on L-methionine treatment in cancer cell lines nih.gov.
Table 2: Overlapping Gene Signature Response to L-Methionine in LNCaP and MCF-7 Cells
| Direction of Change | Number of Overlapping Genes |
| Up-regulated | 10 |
| Down-regulated | 88 |
| Total | 98 |
Data compiled from research on L-methionine treatment in cancer cell lines nih.gov.
Table 3: Differentially Expressed Genes in Komagataella phaffii in Response to Methionine
| Gene Expression Change | Number of Genes | Percentage of Transcribed Genes |
| Increased Expression | 75 | ~1.6% |
| Decreased Expression | 67 | ~1.4% |
| Total Changed | 142 | ~3% |
Data compiled from research on methionine effect on gene expression in K. phaffii mdpi.com.
Table 4: Differentially Expressed Genes in Broiler Chicken Tissues Supplemented with L-Methionine vs. D-Methionine
| Tissue | Total Differentially Expressed Genes (FDR < 0.05) | Genes with >2-fold Change (L-Met vs. D-Met) |
| Whole Blood | 3 | 2 |
| Ileum | 4 | 3 |
| Liver | 22 | 10 |
Data compiled from transcriptomic analysis in broiler chickens nih.gov.
Flux Balance Analysis (FBA) for Intracellular Flux Distribution
Flux Balance Analysis (FBA) is a constraint-based modeling technique used to analyze the distribution of metabolic fluxes within a biological network under steady-state conditions. plos.orgulisboa.pt It relies on the principle of mass balance, where the net production and consumption of intracellular metabolites are assumed to be zero. plos.orgmdpi.com By incorporating known reaction stoichiometry, constraints on reaction rates (e.g., enzyme capacity, substrate availability), and an objective function (such as maximizing biomass yield or product formation), FBA can predict the optimal flux distribution through the metabolic network. ulisboa.ptmdpi.com
In L-methionine studies, FBA is applied to understand how metabolic pathways are utilized for L-methionine biosynthesis and how genetic or environmental perturbations affect intracellular flux distributions. For instance, FBA has been used to estimate metabolic flux distributions in Escherichia coli strains engineered for L-methionine production. frontiersin.orgresearchgate.net These analyses can reveal how changes, such as the addition of calcium carbonate, impact central metabolic pathways like the tricarboxylic acid (TCA) cycle and glycolysis, leading to increased L-methionine titers. frontiersin.org FBA helps in identifying metabolic bottlenecks and potential targets for further genetic manipulation to enhance L-methionine production. nih.gov
FBA provides a static snapshot of metabolic fluxes. ulisboa.pt To capture the dynamic nature of metabolism, particularly in batch cultures, dynamic FBA (dFBA) has been developed. plos.orgulisboa.pt This approach divides the simulation time into small intervals, performing FBA for each interval with updated constraints based on changing environmental conditions. plos.orgulisboa.pt This allows for the prediction of metabolic responses and intracellular flux distributions over time. plos.org
Application in Microbial L-Methionine Production Optimization
Metabolic engineering strategies for optimizing microbial L-methionine production heavily utilize FBA and related metabolic flux analysis techniques. By analyzing the predicted flux distributions in engineered strains, researchers can identify key enzymes and pathways that limit L-methionine synthesis. nih.gov This information guides rational strain design, indicating which genes to overexpress, knock out, or modify to redirect metabolic flux towards L-methionine production. researchgate.netmdpi.com
Studies using FBA have shown that increasing the supply of precursors and cofactors, such as NADPH, can significantly enhance L-methionine production in organisms like Corynebacterium glutamicum. mdpi.com FBA can predict how genetic modifications, such as relieving feedback inhibition or introducing heterologous genes, alter fluxes in pathways like the pentose (B10789219) phosphate (B84403) pathway and glycolysis, impacting the availability of these essential components for L-methionine biosynthesis. mdpi.com
Furthermore, FBA can be used to evaluate the impact of different fermentation conditions and media compositions on L-methionine yield. frontiersin.org By simulating the metabolic network under various scenarios, FBA helps in optimizing process parameters to maximize product formation. frontiersin.orgresearchgate.net
Here is a table summarizing some findings related to L-methionine production optimization using metabolic analysis:
| Organism | Modification/Condition | Effect on L-Methionine Production | Key Metabolic Changes (from FBA/MFA) | Source |
| Escherichia coli W3110-BL | Addition of 30 g/L CaCO₃ | 57.45% increase in titer | Strengthened TCA cycle, increased intracellular ATP, re-distribution of carbon/ATP/cofactors flux. | frontiersin.org |
| Corynebacterium glutamicum | Increased NADPH supply (engineered) | Up to 64.1% increase in production | Increased glycolytic flux, increased flux of metabolites like pyruvate. | mdpi.com |
Genetic Models and Interventional Studies
Genetic models are crucial tools for dissecting the roles of L-methionine and its metabolic enzymes in complex biological processes. By manipulating specific genes involved in methionine metabolism, researchers can study the consequences of altered methionine levels or pathway function on various cellular and physiological outcomes.
Methioninase Expression in Genetic Models for L-Methionine Depletion
Methioninase is a bacterial enzyme that degrades L-methionine. nih.govpnas.org Expressing methioninase in genetic models allows for targeted depletion of L-methionine, either systemically or in specific tissues. nih.goviiarjournals.org This approach mimics the effects of dietary methionine restriction but offers greater control over the timing and location of methionine depletion. nih.gov
Studies using methioninase expression in Drosophila have demonstrated that even tissue-specific depletion of methionine can dramatically extend health- and lifespan. nih.govpnas.orgnih.gov This genetic model provides a powerful tool to investigate the tissue-specific requirements for methionine and the mechanisms by which methionine restriction exerts its effects. nih.govpnas.org Recombinant methioninase has also been explored for its potential in cancer therapy, as many cancer cells exhibit a heightened dependence on exogenous methionine. mdpi.comnih.gov In mouse models, methioninase-expressing bacteria targeting tumors have shown efficacy in inhibiting tumor growth by depleting methionine in the tumor microenvironment. iiarjournals.org
Gene Knockout and Overexpression Studies (e.g., MsrA knockout models)
Gene knockout and overexpression studies are fundamental techniques for understanding the function of specific genes related to L-methionine metabolism. Methionine sulfoxide (B87167) reductases (Msrs), particularly MsrA, are enzymes that repair oxidized methionine residues in proteins, playing a role in antioxidant defense and protein function. researchgate.netportlandpress.comnih.gov
MsrA knockout mouse models have been used to investigate the physiological consequences of impaired methionine sulfoxide reduction. Studies have shown that MsrA deficiency can increase sensitivity to oxidative stress. researchgate.netnih.gov The impact of MsrA knockout on lifespan has been investigated, with some studies suggesting a reduction in lifespan, although this finding is not consistently observed across all studies. researchgate.netportlandpress.commdpi.com MsrA knockout mice have also exhibited phenotypes related to cataract, hearing loss, and brain pathologies. researchgate.net
Overexpression of MsrA in model organisms like Drosophila has been shown to extend lifespan and increase resistance to oxidative stress, highlighting the protective role of this enzyme. researchgate.netportlandpress.commdpi.com Studies involving knockout of multiple Msr genes (MsrA and various MsrBs) are also conducted to explore potential functional redundancy among these enzymes. researchgate.netresearchgate.net These genetic models provide valuable insights into the in vivo roles of methionine sulfoxide reduction in aging, oxidative stress response, and neurological function. portlandpress.comresearchgate.net
In Vitro and In Vivo Experimental Models in L-Methionine Research
A wide array of in vitro (cell culture) and in vivo (animal) experimental models are employed to study the diverse roles of L-methionine. These models allow researchers to investigate the effects of varying methionine concentrations, the impact of genetic manipulations, and the mechanisms underlying methionine-related biological processes.
In vitro studies using various cell lines are commonly used to explore the cellular effects of methionine availability. For example, studies on cancer cell lines have demonstrated their dependence on exogenous methionine for growth and survival. mdpi.com In vitro experiments have also been used to investigate the impact of methionine supplementation on immune cell function, such as the modulation of IgM B cell responses in rainbow trout splenic leukocyte cultures. csic.es Cell culture models are also utilized to study the protective effects of L-methionine against oxidative stress and mitochondrial dysfunction in the context of neurodegenerative diseases like Parkinson's. researchgate.net
In vivo models, primarily using rodents like mice and rats, are essential for studying the systemic effects of altered methionine metabolism. Mouse models are used to study the impact of dietary methionine restriction on lifespan and various physiological parameters, including tumor growth. nih.govacs.org Genetic mouse models, such as those with Msr gene knockouts, allow for the investigation of specific enzyme functions in a whole-organism context. researchgate.netportlandpress.comresearchgate.net Drosophila melanogaster is another important in vivo genetic model, particularly for studying the effects of methionine restriction and methioninase expression on aging and metabolism. nih.govpnas.orgnih.govasm.org
Experimental models are also used to investigate the antifungal activities of L-methionine, both in vitro against fungal growth and in vivo on infected fruits. mdpi.com These studies demonstrate the direct application of L-methionine in agricultural contexts. mdpi.com
Here is a table summarizing some experimental model applications in L-methionine research:
| Model Type | Specific Model/System | Research Focus | Key Findings (Example) | Source |
| In Vitro | Cancer cell lines | Methionine dependency of cancer cells | Growth and survival are highly dependent on exogenous methionine. | mdpi.com |
| In Vitro | Rainbow trout splenic leukocyte cultures | Effect of methionine on IgM B cell responses | Methionine supplementation up-regulated survival, proliferation, and IgM secretion of IgM+ B cells. | csic.es |
| In Vitro | SH-SY5Y cells (Parkinson's model) | Protective effects against oxidative stress and mitochondrial dysfunction | L-methionine protects against 6-OHDA-induced injury. | researchgate.net |
| In Vitro | Botrytis cinerea (fungus) | Antifungal activity of L-methionine | Inhibitory effects on mycelial growth and spore germination, induced cell membrane damage. | mdpi.com |
| In Vivo | NRG mice (subcutaneous LUAD cells) | Impact of dietary methionine restriction on tumor growth | Reduction in tumor growth rate on methionine-low diet. | nih.gov |
| In Vivo | MsrA knockout mice | Role of MsrA in oxidative stress, aging, neurological function | Increased sensitivity to oxidative stress, potential impact on lifespan and neurological phenotypes. | researchgate.netportlandpress.comresearchgate.net |
| In Vivo | Drosophila melanogaster (genetic models) | Effects of methioninase expression/methionine restriction on aging and metabolism | Tissue-specific methioninase expression can extend health- and lifespan, involvement of bacterial methionine metabolism. | nih.govpnas.orgnih.govasm.org |
| In Vivo | Cherry tomato fruit (infected with B. cinerea) | Antifungal activity of L-methionine treatment | Significantly inhibited the occurrence and development of gray mold. | mdpi.com |
Conclusion and Future Directions in L Methionine Research
Emerging Avenues in L-Methionine Metabolism Research
Emerging research in L-methionine metabolism is focusing on its distinct metabolic roles compared to its isomer, DL-methionine, particularly in areas like growth performance and liver function veterinaryworld.org. Studies are providing comprehensive insights into the metabolic impact of methionine isomers using multiple physiological and biochemical parameters veterinaryworld.org. Further research is needed to evaluate L-methionine metabolism beyond standard growth phases, including its effects on post-slaughter meat quality, immune function, and gut microbiota interactions veterinaryworld.org. Exploring optimal L-methionine inclusion levels in antibiotic-free diets to maximize both growth performance and metabolic health is also a key area veterinaryworld.org. The sensing mechanisms by which dietary methionine restriction is detected and translated into integrated transcriptional responses in tissues like the liver and white adipose tissue remain an important unanswered question nih.gov. Research is also exploring how the availability of methionine might limit T cell activity and whether uptake or breakdown has the biggest effect elifesciences.org.
Interdisciplinary Perspectives on L-Methionine's Multifaceted Roles
Interdisciplinary research is crucial for understanding L-methionine's diverse roles. This includes investigations into its involvement in DNA methylation, where the amount of dietary methionine may influence the extent of this process, although many unanswered questions remain healthline.com. The role of L-methionine in enzyme catalysis, previously thought to be limited to structure and binding, is being explored through computational and experimental approaches, revealing its potential in stabilizing protein groups during reactions bristol.ac.uk. This finding could have implications for the design of new proteins for medicine and bioengineering bristol.ac.uk. The interplay between methionine metabolism and the tumor microenvironment, as well as its impact on epigenetic modifications, are areas benefiting from interdisciplinary studies mdpi.comresearchgate.net. Research is also connecting methionine metabolism to the balance of homocysteine and hydrogen sulfide (B99878) production and how cancer cells manage high levels of potentially toxic homocysteine researchgate.net. The intricate links between the gut microbiota, the gut barrier, and redox homeostasis in the brain in the context of methionine restriction are also being considered in future research researchgate.net.
Translational Research Implications for Therapeutic Strategies
Translational research is exploring the potential of targeting L-methionine metabolism for therapeutic strategies, particularly in cancer. Methionine restriction (MR) has shown promise in cancer therapy by targeting the unique methionine dependency of many tumors mdpi.commednexus.org. Preclinical studies indicate that MR can hinder cancer cell proliferation, trigger cell cycle arrest, and enhance the effectiveness of chemotherapy and radiotherapy mednexus.org. Mechanistically, MR disrupts critical cancer pathways by influencing epigenetic regulation, redox balance, and autophagy mednexus.org. Early-phase clinical trials are investigating MR in combination with established therapies, with preliminary positive results regarding safety and tolerability mednexus.org. The development of MR-mimetic drugs and targeted supplements is also being explored to improve patient compliance and broaden therapeutic applicability mednexus.org. L-methioninase, an enzyme that degrades methionine, is being investigated as a potential therapeutic agent against methionine-dependent tumors, offering selective targeting of cancer cells researchgate.netnih.gov. Studies have shown that L-methionine can selectively inhibit the proliferation of certain cancer cells but not non-tumorigenic cells, suggesting potential therapeutic benefits iiarjournals.org.
Q & A
How can Plackett-Burman experimental design optimize L-methioninase production in fungal cultures?
Level : Advanced
Answer :
The Plackett-Burman (PB) design is a fractional factorial approach used to identify critical variables affecting enzyme yield. For L-methioninase production, nine factors (e.g., L-methionine concentration, pH, temperature) are tested at high (+) and low (-) levels across 24 experimental runs . The first-order model is applied, where represents enzyme activity (U/mL), is the intercept, and quantifies variable impacts. Key steps:
- Variable selection : Prioritize factors like substrate concentration (L-methionine) and incubation conditions.
- Center point validation : Compare results from extreme levels to midpoints to confirm linearity.
- Data interpretation : Use ANOVA to rank variables by significance (e.g., peptone and yeast extract may dominate).
Contradictions : PB assumes no interactions; follow-up response surface methodology (RSM) is required for nonlinear optimization .
What methodological considerations are critical for validating L-methionine as a biomarker for Type 1 diabetes onset?
Level : Advanced
Answer :
A 2012 study linked reduced serum L-methionine levels to early-stage beta-cell autoimmunity in children . Validation requires:
- Longitudinal sampling : Track L-methionine levels in at-risk cohorts over time.
- Confounding control : Adjust for dietary intake, genetic polymorphisms (e.g., MTR/MTRR genes), and comorbidities.
- Analytical precision : Use stable isotope-labeled internal standards (e.g., L-Methionine-13C5) in LC-MS/MS to minimize matrix effects .
Limitations : Correlation ≠ causation. Complementary omics (e.g., metabolomics) must confirm mechanistic pathways .
How should researchers design randomized block trials (RBD) to evaluate L-methionine supplementation in animal feed?
Level : Basic
Answer :
A 3-treatment RBD with 4 replications tested L-methionine/L-lysine supplementation in poultry feed :
- Treatments : Control (R0), low-dose (R1: 0.25% each), high-dose (R2: 0.50% each).
- Metrics : Feed conversion ratio (FCR), average daily gain (ADG), final body weight.
- Blocking : Group animals by age/weight to reduce variability.
Best practices :
What advanced techniques resolve protonation equilibria of L-methionine in surfactant media?
Level : Advanced
Answer :
MINIQUAD75 software analyzes compartmentalization and protonation states of L-methionine-L-cysteine complexes in micellar systems :
- Method : Input equilibrium constants for each site, calculate free concentrations via subroutine DINP.
- Data interpretation : Splitting of spectral lines (e.g., in Figure 1) indicates micelle-induced shifts in pKa.
- Validation : Compare experimental UV-Vis spectra with simulated data.
Challenge : Numerical instability in multi-component systems requires iterative refinement of constants .
How can metabolomics optimize S-adenosyl-L-methionine (SAM) production in yeast cultures?
Level : Advanced
Answer :
Metabolome-guided optimization involves:
- Strain selection : Compare SAM yields in industrial (Kyokai 6) vs. lab (S288C) strains under L-methionine-enriched conditions .
- PCA analysis : Cluster triplicate data to identify metabolic outliers (e.g., ATP, NADH imbalances).
- Medium adjustment : Increase MgSO4 (cofactor for methionine adenosyltransferase) and reduce competing pathways (e.g., ethylene synthesis).
Key metric : SAM titers quantified via HPLC with a C18 column (USP method) .
What redox interactions occur between L-methionine derivatives and endogenous thiols?
Level : Advanced
Answer :
L-methionine selenoxide (MetSeO) is reduced to seleno-L-methionine by glutathione (GSH), but its sulfoxide analog is unreactive .
- Experimental setup : Incubate MetSeO with GSH/ascorbic acid, monitor via HPLC.
- Mechanism : Thiol-disulfide exchange drives reduction; confirm via Ellman’s assay for free -SH groups.
Implication : MetSeO’s redox activity may influence therapeutic applications (e.g., antioxidant prodrugs) .
How to ensure reproducibility in L-methionine quantification across labs?
Level : Basic
Answer :
Standardize protocols using:
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